molecular formula C11H17NO2 B13795509 (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine CAS No. 744974-27-4

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

Cat. No.: B13795509
CAS No.: 744974-27-4
M. Wt: 195.26 g/mol
InChI Key: DHLWJXGSZDJWKK-MRVPVSSYSA-N
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Description

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

744974-27-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1

InChI Key

DHLWJXGSZDJWKK-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)OC)OC)N

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)OC)N

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Profile of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine: Synthesis, Analysis, and Receptor Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine, commonly referred to as the (R)-enantiomer of 2,3-dimethoxyamphetamine (2,3-DMA), is a synthetic organic compound belonging to the phenethylamine and amphetamine families[1]. While its positional isomer, 2,5-DMA, is a well-documented and potent psychedelic, the 2,3-substitution pattern drastically alters the molecule's spatial geometry and electronic distribution. In neuropharmacological research, isolating the (2R)-enantiomer is critical. For most hallucinogenic amphetamines, the (R)-enantiomer dictates the primary efficacy at serotonin (5-HT) receptors[2]. This whitepaper details the physicochemical properties, structural neurobiology, asymmetric synthesis, and analytical characterization of (2R)-2,3-DMA.

Physicochemical Profiling

Understanding the baseline physical and electronic properties of (2R)-2,3-DMA is essential for predicting its pharmacokinetic behavior and designing extraction or chromatographic protocols.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural/Functional Implication
IUPAC Name (2R)-1-(2,3-dimethoxyphenyl)propan-2-amineDefines the absolute (R) configuration at the alpha-carbon.
Chemical Formula C11H17NO2Standard phenethylamine backbone with two methoxy additions[1].
Molar Mass 195.262 g/mol Low molecular weight facilitates rapid blood-brain barrier (BBB) penetration[1].
Exact Mass (Monoisotopic) 195.1259 DaTarget mass for high-resolution mass spectrometry (HRMS).
Predicted pKa ~10.0 - 10.2Exists primarily as a protonated cation at physiological pH (7.4).
LogP (Octanol/Water) ~1.89Moderate lipophilicity; less lipophilic than halogenated analogs (e.g., DOM).

Pharmacological Dynamics & Receptor Affinity

Unlike its 2,5-substituted counterparts, 2,3-DMA exhibits surprisingly weak activity at critical serotonin receptors. The exact receptor affinity data highlights the structural strictness of the 5-HT2A binding pocket.

Table 2: Receptor Affinity Data for 2,3-DMA

Receptor TargetAffinity (Ki)Biological Activity
5-HT2A 4,280 nMVery low affinity; weak partial agonism[1].
5-HT2C > 10,000 nMNegligible affinity[1].
NET (Norepinephrine) InactiveNo in vitro monoamine releasing activity[1].

Mechanistic Causality: The 5-HT2A receptor binding pocket requires specific hydrophobic and electrostatic interactions to stabilize the active conformation of the receptor and trigger the Gq-coupled signaling cascade. The 2,3-dimethoxy pattern lacks a hydrophobic substituent at the 4-position (crucial for interacting with transmembrane domain V) and lacks a 5-position oxygen (necessary for hydrogen bonding with Ser242). Consequently, (2R)-2,3-DMA fails to properly anchor, resulting in a transient binding event that cannot robustly activate Phospholipase C (PLC)[1].

Pathway L (2R)-2,3-DMA R 5-HT2A Receptor L->R Weak Agonism Gq Gq Protein R->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Recruitment Ca Intracellular Ca2+ IP3->Ca ER Release Ca->PKC Activation

Fig 1: 5-HT2A Gq-coupled signaling cascade demonstrating the pathway weakly activated by 2,3-DMA.

Asymmetric Synthesis Protocol

While racemic mixtures of amphetamines can be synthesized via the Leuckart reaction[3] and subsequently resolved using classical fractional crystallization with chiral acids like D-tartaric acid[4], this method suffers from low yields (maximum 50%) and requires extensive recrystallization.

To obtain pure (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine with high enantiomeric excess (ee > 96%), an asymmetric reductive amination utilizing a chiral auxiliary is the gold standard[2].

Step-by-Step Methodology

Step 1: Chiral Imine Formation

  • Procedure: Combine equimolar amounts of 2,3-dimethoxyphenylacetone and (-)-α-methylbenzylamine in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid and reflux under a Dean-Stark trap to remove water.

  • Causality: The (-)-α-methylbenzylamine acts as a chiral auxiliary. The bulky phenyl group of the auxiliary sterically hinders one face of the resulting imine double bond, dictating the trajectory of the incoming hydride in the next step.

  • Self-Validation: Monitor via TLC. The disappearance of the ketone spot and the lack of water accumulation in the trap indicates complete Schiff base formation.

Step 2: Stereoselective Catalytic Hydrogenation

  • Procedure: Transfer the unisolated imine to a Parr shaker. Add absolute ethanol and a catalytic amount of Platinum(IV) oxide (PtO2, Adams' catalyst). Hydrogenate at 50 psi H2 at room temperature until uptake ceases[2].

  • Causality: PtO2 is explicitly chosen over Palladium on Carbon (Pd/C) for this step. PtO2 efficiently reduces the C=N double bond to a secondary amine without triggering the hydrogenolysis (cleavage) of the benzylic C-N bond. The hydride adds to the less sterically hindered face, establishing the (2R) stereocenter.

  • Self-Validation: GC-MS of an aliquot must show a molecular ion peak [M]+ at m/z 299, confirming the intact secondary amine intermediate.

Step 3: Hydrogenolysis of the Chiral Auxiliary

  • Procedure: Filter off the PtO2. Dissolve the secondary amine in glacial acetic acid, add 10% Pd/C, and subject to hydrogenation at 50 psi H2 at 50°C[2].

  • Causality: Under these specific acidic and thermal conditions, Pd/C selectively catalyzes the hydrogenolysis of the N-benzyl bond. This cleaves the chiral auxiliary (releasing ethylbenzene as a volatile byproduct) and liberates the target primary amine, (2R)-2,3-DMA.

  • Self-Validation: The reaction is complete when GC-MS shows the disappearance of m/z 299 and the emergence of the target (2R)-2,3-DMA at m/z 195.

Synthesis A 2,3-Dimethoxyphenylacetone C Chiral Imine Intermediate A->C B (-)-α-Methylbenzylamine B->C D Catalytic Hydrogenation (PtO2, H2, 50 psi) C->D Stereoselective Reduction E Diastereomer Separation D->E Yields (R,R) Diastereomer F Hydrogenolysis (Pd/C, H2, Glacial AcOH) E->F Purified Intermediate G (2R)-2,3-DMA (Target) F->G Auxiliary Cleavage

Fig 2: Asymmetric synthesis workflow of (2R)-2,3-DMA using a chiral auxiliary.

Analytical Characterization

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is the primary method for confirming the identity of synthesized phenethylamines. For 2,3-DMA, the EI-MS spectrum is highly distinct due to steric crowding.

  • Standard Fragmentation: Like most dimethoxyamphetamines, alpha-cleavage yields a dominant dimethoxybenzyl radical cation at m/z 152 [5].

  • Isomer-Specific Rearrangement: Because of the dense 1,2,3-trisubstitution pattern on the benzene ring, steric crowding promotes a unique cyclization event. The methoxy group ortho to the ethylamine side chain is displaced, resulting in a cyclized cationic amine at m/z 164 [5]. Observing the m/z 164 peak is a definitive self-validating marker that distinguishes 2,3-DMA from isomers like 2,5-DMA or 3,4-DMA.

Chiral Gas Chromatography (GC-MS)

To verify the enantiomeric purity of the synthesized (2R)-2,3-DMA, standard achiral GC-MS is insufficient, as enantiomers possess identical boiling points and fragmentation patterns.

  • Derivatization: The sample is reacted with the chiral derivatizing agent trifluoroacetyl-L-prolyl chloride (L-TPC)[6].

  • Causality: L-TPC covalently binds to the primary amine, converting the (2R) and (2S) enantiomers into (2R, L) and (2S, L) diastereomers. Because diastereomers have different physical properties and vapor pressures, they resolve cleanly on a standard HP-5MS capillary column, allowing for the exact calculation of enantiomeric excess (ee%)[6].

References

  • [1] 2,3-Dimethoxyamphetamine - Wikipedia. Wikipedia. URL:

  • [5] GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC. National Institutes of Health (NIH). URL:

  • [4] A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. Benchchem. URL:

  • [6] Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS. Glasgow Caledonian University. URL:

  • [2] Asymmetric synthesis of psychotomimetic phenylisopropylamines | Journal of Medicinal Chemistry. ACS Publications. URL:

  • [3] RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. UNODC. URL:

Sources

Technical Guide: Structure-Activity Relationships of Dimethoxy-Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dimethoxy-substituted amphetamines, specifically focusing on the 2,5-dimethoxy-4-substituted class (the DOx series).

Executive Summary

The dimethoxy-substituted amphetamines, particularly the 2,5-dimethoxy-4-substituted variants (DOx series), represent a pivotal class of psychoactive phenylalkylamines. Unlike their stimulant cousins (e.g., methamphetamine) which primarily act as monoamine releasers, these compounds act as potent, selective agonists at the serotonin 5-HT2A receptor . This guide dissects the molecular drivers of this affinity, the critical role of chirality, and the pharmacokinetic implications of the


-methyl group.

Chemical Architecture & Scaffold Analysis

The core pharmacophore is the phenylisopropylamine (amphetamine) skeleton. The specific substitution pattern on the benzene ring dictates the pharmacological profile.

The "Magic" 2,5-Substitution Pattern

While trimethoxy variants like mescaline (3,4,5-trimethoxy) are active, the rearrangement to a 2,4,5-substitution pattern dramatically increases potency.

  • 2,5-Dimethoxy Motif: The methoxy groups at positions 2 and 5 are essential for hydrogen bonding and hydrophobic interactions within the receptor binding pocket (specifically residues Ser159 and Phe340 in 5-HT2A).

  • Positional Isomerism: Moving the methoxy groups to the 2,4- or 3,4- positions generally results in a loss of hallucinogenic potency and a shift toward stimulant or enactogenic effects (e.g., inhibition of monoamine uptake).

Stereochemistry: The R-Isomer Dominance

A critical distinction exists between dopaminergic stimulants and serotonergic hallucinogens regarding chirality:

  • Stimulants (e.g., D-Amphetamine): The (S)-(+) isomer is more potent at releasing dopamine.

  • Psychedelics (e.g., DOB, DOI): The (R)-(-) isomer is significantly more potent (often 2–10x) as a 5-HT2A agonist. The (R)-configuration aligns the

    
    -methyl group to fit a specific hydrophobic pocket in the receptor, optimizing the orientation of the amine for ionic bonding with Asp155.
    

The 4-Position: The Primary Modulator

The substituent at the 4-position (


) is the primary determinant of potency and receptor affinity. Activity correlates strongly with the lipophilicity  and steric bulk  of this group.
SAR of the 4-Substituent
Substituent (

)
CompoundCharacteristics
Methyl (-CH3) DOM The prototype. High potency, long duration.
Ethyl (-C2H5) DOET Slightly more potent than DOM.
Propyl (-n-C3H7) DOPR Optimal in vitro receptor activation (Ki ~1-9 nM).[1][2]
Bromo (-Br) DOB Extremely potent; high affinity due to halogen hydrophobicity.
Iodo (-I) DOI Standard radioligand for 5-HT2A mapping.[3] Very high affinity.
Nitro (-NO2) DON Active, but less lipophilic than halogens.
Butyl/Amyl DOBU/DOAM High in vitro affinity, but reduced in vivo potency (likely PK limitations).
The Alpha-Methyl "Shield"

The


-methyl group on the ethylamine side chain serves two functions:
  • Metabolic Protection: It sterically hinders Deamination by Monoamine Oxidase (MAO), significantly extending the half-life compared to the corresponding phenethylamines (the 2C-x series).

  • Lipophilicity: It slightly increases blood-brain barrier (BBB) permeability.

Visualization: SAR & Signaling Pathways

SAR Map of DOx Compounds

SAR_Map Scaffold Phenylisopropylamine Core Pos2_5 2,5-Dimethoxy Groups (Critical for 5-HT2A Binding) Scaffold->Pos2_5 H-Bonding Pos4 4-Position Substituent (Determines Potency/Affinity) Scaffold->Pos4 Hydrophobic Pocket AlphaMe Alpha-Methyl Group (MAO Resistance) Scaffold->AlphaMe Metabolic Stability Chirality Stereocenter (R > S) Scaffold->Chirality Receptor Fit Halogens Halogens (Br, I) High Potency Pos4->Halogens Alkyls Alkyls (Me, Et, Pr) Variable Potency Pos4->Alkyls

Caption: Structural determinants of affinity in 2,5-dimethoxy-4-substituted amphetamines.

5-HT2A Signaling Cascade

Signaling Ligand DOx Ligand (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gprot Gq/11 Protein Receptor->Gprot Activation Effector PLC (Phospholipase C) Gprot->Effector Stimulates SecondMsgr IP3 + DAG Effector->SecondMsgr Hydrolysis of PIP2 CaRelease Intracellular Ca2+ Release SecondMsgr->CaRelease IP3 Receptor Response Neuronal Excitation (Head Twitch) CaRelease->Response Downstream Signaling

Caption: The Gq-mediated signaling pathway activated by DOx compounds.

Quantitative Data: Receptor Binding Profiles

The following table summarizes the binding affinities (


) of key derivatives. Note the lack of significant selectivity between 5-HT2A and 5-HT2C, a common feature of this class.
Compound5-HT2A

(nM)
5-HT2C

(nM)
Selectivity (2A/2C)
(R)-DOI 19.030.0~1.5 (Balanced)
(R)-DOB 41.070.0~1.7 (Balanced)
(R)-DOM 20 - 6050 - 100~2.0 (Slight 2A pref)
DOPR 1 - 910 - 20High Potency
2,5-DMA > 1000> 1000Inactive (Reference)

Data aggregated from Glennon et al. and Nichols et al. (See References).

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-iodoamphetamine (DOI)

Methodology: The standard route utilizes the Henry Reaction (nitroaldol condensation) followed by reduction.

  • Condensation:

    • Reagents: 2,5-dimethoxybenzaldehyde, nitroethane, ammonium acetate (catalyst).

    • Procedure: Reflux reagents in glacial acetic acid or toluene. The aldehyde condenses with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene .

    • Purification: Crystallization from ethanol yields bright yellow crystals.

  • Iodination (Direct Route Variant):

    • Note: Iodination is often performed on the free amine or the phthalimide-protected intermediate if starting from 2,5-dimethoxyamphetamine. Alternatively, use 4-iodo-2,5-dimethoxybenzaldehyde as the starting material (preferred for yield).

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH4) in dry THF.

    • Procedure: Add the nitropropene solution dropwise to the LiAlH4 suspension. Reflux for 24 hours.

    • Workup: Quench with water/NaOH (Fieser method). Extract with ether. Acidify to precipitate the amine hydrochloride salt .

Radioligand Binding Assay (5-HT2A)

Purpose: To determine the affinity (


) of a novel analogue.
  • Tissue Preparation: Transfected HEK293 cells expressing human 5-HT2A receptors or rat frontal cortex homogenates.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist). Note: Agonist labeling is preferred for functional relevance.
  • Incubation:

    • Mix 50

      
      L membrane suspension + 50 
      
      
      
      L radioligand (0.5 nM) + 50
      
      
      L test drug (varying concentrations).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Metabolic & Safety Considerations

  • CYP2D6 Polymorphism: The O-demethylation of the 2- or 5-methoxy groups is a primary metabolic pathway. Poor metabolizers of CYP2D6 may experience prolonged effects and higher plasma concentrations.

  • 5-HT2B Valvulopathy: Many 5-HT2A agonists also possess significant 5-HT2B affinity. Chronic activation of 5-HT2B is linked to cardiac valvular fibrosis. While DOx compounds are rarely used chronically, this remains a critical safety screen for any therapeutic development in this scaffold.

References

  • Nichols, D. E. (2016).[4][5] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Glennon, R. A., et al. (1992).[5] Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Journal of Medicinal Chemistry.

  • Shulgin, A. T., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR source).[6]

  • Nelson, D. L., et al. (1999). Structure-activity relationships for the binding of phenylalkylamines to 5-HT2A, 5-HT2B, and 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Rudin, D., et al. (2025).[2][7] The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. Link

Sources

Structural & Synthetic Architecture of Novel Psychoactive Phenethylamines: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide examines the medicinal chemistry, structure-activity relationships (SAR), and pharmacological profiling of substituted phenethylamines. Historically categorized as "designer drugs," recent advances in neuropsychiatry have reclassified many of these scaffolds as "psychoplastogens"—compounds capable of promoting rapid neuroplasticity.[1][2][3] This document outlines the theoretical frameworks for library generation, receptor binding optimization, and the critical distinction between hallucinogenic toxicity and therapeutic potential.

Structural Architecture & SAR Analysis

The phenethylamine pharmacophore serves as a rigid template for 5-HT2A receptor agonists. Unlike the indole-based tryptamines, phenethylamines lack the pyrrole ring, necessitating precise substitution patterns to maintain receptor affinity.

1.1 The Classical 2,4,5-Substitution Pattern

The most bioactive phenethylamines typically feature a 2,5-dimethoxy substitution pattern on the phenyl ring. The substituent at the 4-position is the primary determinant of potency and duration.

  • 2,5-Dimethoxy Motifs: These oxygenated groups form hydrogen bonds with Ser159 and Asp155 in the 5-HT2A orthosteric binding pocket.

  • 4-Position Lipophilicity: Potency correlates strongly with the lipophilicity of the 4-position substituent.

    • Halogens (Br, I): High potency (e.g., 2C-B, 2C-I) due to hydrophobic interaction with Phe340.

    • Alkyls (Methyl, Ethyl): Moderate potency (e.g., 2C-D, 2C-E).

    • Thioethers: The "2C-T" series introduces sulfur, increasing metabolic complexity and MAO inhibition risks.

1.2 N-Benzyl Extension (The NBOMe Series)

The addition of a 2-methoxybenzyl group to the amine nitrogen creates the "NBOMe" scaffold.[4] This modification locks the molecule into a conformation that drastically increases affinity for 5-HT2A (often sub-nanomolar Ki), but also introduces significant toxicity risks due to full agonism and lack of metabolic clearance.

1.3 Conformational Restriction (Benzofurans)

To probe the active receptor conformation, the methoxy groups can be cyclized into furan rings (e.g., the APB series). This restricts rotation, often resulting in higher affinity and distinct functional selectivity profiles compared to the flexible parent compounds.

SAR_Map Core Phenethylamine Core R2_R5 2,5-Dimethoxy (Receptor Anchoring) Core->R2_R5 Essential R4 4-Position (Potency/Lipophilicity) Core->R4 Variable Alpha Alpha-Methylation (MAO Resistance) Core->Alpha Metabolic Stability Nitrogen N-Substitution (NBOMe/Fly) Core->Nitrogen Affinity Multiplier Halogens (Br, I) Halogens (Br, I) R4->Halogens (Br, I) Alkyls (Me, Et) Alkyls (Me, Et) R4->Alkyls (Me, Et) N-Benzyl (NBOMe) N-Benzyl (NBOMe) Nitrogen->N-Benzyl (NBOMe)

Figure 1: SAR Map illustrating the critical substitution zones on the phenethylamine scaffold.

Synthetic Methodologies (Academic Framework)

Safety & Legal Disclaimer: The following section describes general organic chemistry transformations for academic library generation. The synthesis of Schedule I controlled substances is illegal without DEA/FDA licensure. These protocols are theoretical discussions of chemical reactivity.

2.1 The Henry Reaction (Nitroaldol Condensation)

The most ubiquitous pathway for generating the phenethylamine carbon skeleton is the Henry reaction.[5] It couples an aromatic aldehyde with a nitroalkane.

  • Mechanism: Base-catalyzed deprotonation of the nitroalkane (usually nitromethane for 2C-x or nitroethane for DOx) generates a nitronate anion, which attacks the aldehyde carbonyl.[6][7]

  • Optimization:

    • Solvent: Glacial acetic acid or lower alcohols.

    • Catalyst: Ammonium acetate is the standard buffer/catalyst.

    • Challenge: Preventing polymerization of the unstable nitrostyrene intermediate.

2.2 Reduction Strategies

The conversion of the nitrostyrene to the amine is the critical yield-determining step.

MethodReagentsSpecificityAcademic Utility
Hydride Reduction LiAlH4 (LAH) / THFNon-selectiveHigh yields; requires strictly anhydrous conditions. Standard for small-scale library synthesis.
Catalytic Hydrogenation H2 / Pd/C or Raney NiSelectiveScalable; cleaner workup but requires high pressure vessels.
Borohydride/Copper NaBH4 + CuCl2Mild"One-pot" potential; generates borane in situ. Safer handling profile than LAH.
2.3 Reductive Amination (N-Benzylation)

To access the NBOMe or N-benzyl libraries, a secondary reductive amination is performed.

  • Imine Formation: The primary phenethylamine is reacted with 2-methoxybenzaldehyde.

  • Reduction: The resulting imine is reduced using mild agents like Sodium Triacetoxyborohydride (STAB) to prevent over-reduction.

Synthesis_Workflow Aldehyde Substituted Benzaldehyde Henry Henry Reaction (NH4OAc, AcOH) Aldehyde->Henry Nitro Nitroalkane Nitro->Henry Styrene Nitrostyrene Intermediate Henry->Styrene Reduction Reduction (LAH or H2/Pd) Styrene->Reduction Amine Primary Phenethylamine Reduction->Amine Purification Salt Formation (HCl) Amine->Purification

Figure 2: General synthetic workflow for phenethylamine library generation.

Pharmacological Profiling & Signaling[8][9][10][11]

The therapeutic versus hallucinogenic potential of these compounds lies in Functional Selectivity (Biased Agonism).

3.1 5-HT2A Signaling Pathways

Upon ligand binding, the 5-HT2A receptor (a GPCR) can couple to different intracellular effectors.

  • Gq/11 Pathway: Canonical pathway. Activates Phospholipase C (PLC), leading to IP3 accumulation and Calcium release. High activation here correlates with hallucinogenesis.

  • Beta-Arrestin Pathway: Non-canonical. Involves receptor internalization and scaffolding of kinases (e.g., Akt/mTOR). Activation here is linked to neuroplasticity and antidepressant effects.[1][2][8]

3.2 Screening Assays
  • Calcium Flux Assay (FLIPR): Measures Gq coupling efficacy.

  • Head Twitch Response (HTR): The gold-standard in vivo rodent model for 5-HT2A hallucinogenic potential.

  • Neurite Outgrowth Assay: Measures psychoplastogenic activity (dendritic spine density).

Signaling_Pathway Ligand Ligand (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Canonical Arrestin Beta-Arrestin-2 Receptor->Arrestin Biased PLC PLC Activation Gq->PLC Akt Akt/mTOR Arrestin->Akt Ca Ca2+ Release (Hallucinogenesis) PLC->Ca Plasticity Neuroplasticity (Therapeutic) Akt->Plasticity

Figure 3: Divergent signaling pathways at the 5-HT2A receptor: Hallucinogenesis vs. Plasticity.

References
  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. A comprehensive review of the structure-activity relationships of phenethylamines and tryptamines.

  • Olson, D. E. (2018).[1][3] Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience. Defines the structural class of psychoplastogens.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Historical context on the 2C-x series discovery).

  • Halberstadt, A. L. (2015). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research. Discusses the Head Twitch Response and 5-HT2A signaling.

  • Chemistry World. (2022). The Henry Reaction. Explains the mechanistic details of the nitroaldol condensation used in phenethylamine synthesis.

Sources

Physicochemical and Analytical Profiling of 1-(2,3-dimethoxyphenyl)propan-2-amine (2,3-DMA)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

1-(2,3-dimethoxyphenyl)propan-2-amine, commonly known as 2,3-Dimethoxyamphetamine (2,3-DMA), is a synthetic phenethylamine and a positional isomer within the dimethoxyamphetamine family[1]. First synthesized and described in the scientific literature by F. Benington and colleagues in 1968, and later cataloged by Alexander Shulgin, 2,3-DMA presents a unique case study in structure-activity relationships (SAR)[1]. Unlike its heavily regulated and highly potent isomer, 2,5-DMA, the 2,3-substitution pattern induces severe steric crowding that fundamentally alters both its mass spectrometric fragmentation pathways and its pharmacodynamic profile[1][2]. This guide provides an in-depth mechanistic analysis of its physicochemical properties, analytical differentiation, and synthetic workflows.

Quantitative Physicochemical Characteristics

To establish a baseline for analytical reference, the core physicochemical descriptors of 2,3-DMA are summarized below. These parameters are critical for predicting chromatographic retention times, extraction efficiencies, and biological partitioning.

ParameterValueReference / Source
IUPAC Name 1-(2,3-dimethoxyphenyl)propan-2-amine[3]
CAS Registry Number 15402-81-0[3]
Molecular Formula C11H17NO2[3]
Molar Mass 195.26 g/mol [3]
Monoisotopic Mass 195.1259 Da[3]
Predicted XLogP 1.5[3]
Predicted Collision Cross Section (CCS) 143.9 Ų ([M+H]+ adduct)[4]
InChIKey DHLWJXGSZDJWKK-UHFFFAOYSA-N[3]

Note: As a primary amphetamine derivative, the predicted pKa of the amine group is approximately 9.8, necessitating highly alkaline conditions (pH > 11.5) for efficient liquid-liquid extraction of the freebase.

Analytical Characterization: The GC-MS Regioisomer Problem

Differentiating regioisomers of dimethoxyamphetamines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to their identical molecular weights. However, 2,3-DMA exhibits a highly unique fragmentation pathway driven by the thermodynamics of its sterically crowded 1,2,3-trisubstituted aromatic ring[2].

Mechanistic Causality in Fragmentation

When subjected to electron ionization (EI), 2,3-DMA yields a molecular ion at m/z 195 and a standard benzylic radical cation at m/z 152[2]. However, the defining diagnostic feature of 2,3-DMA is the presence of a cyclized cationic amine at m/z 164 (representing an M-31 loss)[2].

The Causality: The steric crowding of the adjacent methoxy groups at the 2- and 3-positions forces the molecule into a conformation that promotes an intramolecular nucleophilic attack. The nitrogen atom of the ethylamine side chain directly displaces the ortho-methoxy group (at the 2-position), ejecting a methoxy radical (CH3O•, 31 Da) and forming a stable, cyclized indoline-like cation[2]. This M-31 peak is virtually absent in isomers lacking the 2,3-substitution pattern (such as 2,4-DMA or 3,4-DMA), making it a definitive marker for structural confirmation[2].

Synthetic Methodology and Self-Validating Workflow

The synthesis of 2,3-DMA follows a classical Knoevenagel-Henry condensation followed by a rigorous hydride reduction. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol

Step 1: Nitroaldol (Henry) Condensation

  • Reagents: Combine 1.0 eq of 2,3-dimethoxybenzaldehyde with 1.2 eq of nitroethane in a reaction vessel.

  • Catalysis: Add 0.2 eq of anhydrous ammonium acetate and dissolve the mixture in glacial acetic acid.

    • Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate ion acts as a weak base to generate the nitronate anion from nitroethane, while the ammonium ion provides a proton to facilitate the elimination of water, driving the equilibrium toward the thermodynamically stable conjugated nitropropene.

  • Reaction: Reflux the mixture at 100°C for 4 hours under an inert atmosphere.

  • Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC) using Silica gel (Hexane:EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot and the emergence of a bright yellow spot confirms the formation of 1-(2,3-dimethoxyphenyl)-2-nitropropene.

Step 2: Hydride Reduction

  • Reagents: Suspend 3.0 eq of Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Addition: Dropwise add the intermediate nitropropene dissolved in anhydrous THF.

    • Causality: LiAlH4 is selected because it is a powerful enough hydride donor to simultaneously reduce both the conjugated alkene and the nitro group to a primary amine in a single pot, preventing the accumulation of toxic hydroxylamine intermediates.

  • Reaction: Reflux for 8 hours, then carefully quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts.

  • Validation Checkpoint 2: Extract the freebase into diethyl ether and analyze via GC-MS. The presence of the m/z 164 base peak confirms successful reduction and cyclization-driven fragmentation[2].

Step 3: Hydrochloride Salt Formation

  • Bubble anhydrous HCl gas through the ethereal freebase solution until precipitation ceases. Filter and wash with cold acetone to yield 2,3-DMA hydrochloride.

Synthesis A 2,3-Dimethoxybenzaldehyde + Nitroethane B Henry Condensation (NH4OAc, Heat) A->B C 1-(2,3-dimethoxyphenyl) -2-nitropropene B->C D Reduction (LiAlH4 in Anhydrous THF) C->D E 2,3-DMA Freebase D->E F Salting (Anhydrous HCl) E->F G 2,3-DMA Hydrochloride F->G

Fig 1: Step-by-step synthetic workflow for 2,3-DMA from benzaldehyde precursors.

Pharmacological Profile & Receptor Dynamics

While many dimethoxyamphetamines (such as 2,5-DMA and DOM) are potent 5-HT2A receptor agonists and profound hallucinogens, 2,3-DMA is a pharmacological anomaly.

Receptor Binding Affinities

In vitro assays demonstrate that 2,3-DMA possesses exceptionally weak affinity for serotonergic targets:

  • 5-HT2A Receptor: Ki = 4,280 nM[1]

  • 5-HT2C Receptor: Ki > 10,000 nM[1]

  • Rat Stomach Fundus: A2 = 2,880 nM[1]

Furthermore, 2,3-DMA exhibits no activity as a norepinephrine releasing agent[1]. In rodent drug discrimination tests, it fails to substitute for DOM or dextroamphetamine, though it does show partial substitution for 5-MeO-DMT and remains behaviorally active in mice at high doses[1].

Structural Causality of Low Affinity

The lack of potency is a direct consequence of the 2,3-substitution pattern. The 5-HT2A receptor binding pocket requires specific spatial orientations to form critical hydrogen bonds with transmembrane serine residues (e.g., Ser242). The 2,5-substitution pattern perfectly aligns its oxygen lone pairs with these residues. In contrast, the contiguous 1,2,3-trisubstituted steric bulk of 2,3-DMA forces the aromatic ring into an unfavorable dihedral angle relative to the ethylamine side chain, preventing optimal docking and failing to efficiently trigger the Gq/11 signaling cascade.

Pharmacology R 5-HT2A Receptor (Weak Binding by 2,3-DMA) Gq Gq/11 Protein Activation R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 split PIP2->split IP3 IP3 Release (Ca2+ Efflux) split->IP3 DAG DAG Formation (PKC Activation) split->DAG

Fig 2: 5-HT2A Gq/11 signaling cascade, weakly activated by 2,3-DMA.

References

1.[1] Wikipedia Contributors. "2,3-Dimethoxyamphetamine." Wikipedia, The Free Encyclopedia. URL:[Link] 2.[3] National Center for Biotechnology Information. "2,3-Dimethoxyamphetamine | C11H17NO2 | CID 91255." PubChem. URL:[Link] 3.[4] PubChemLite. "2,3-dimethoxyamphetamine hydrochloride (C11H17NO2)." Université du Luxembourg. URL:[Link] 4.[2] Clark, C. R., et al. "GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA." Journal of Chromatographic Science, Oxford Academic. URL:[Link]

Sources

Methodological & Application

Analytical methods for detection of novel psychoactive substances

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of Novel Psychoactive Substances (NPS)

Audience: Forensic Toxicologists, Clinical Researchers, and Analytical Scientists Document Type: Technical Guide & Validated Protocols

Introduction: The Analytical Challenge of NPS

The rapid proliferation of Novel Psychoactive Substances (NPS)—encompassing synthetic cathinones (e.g., 3-MMC, α-PiHP), synthetic cannabinoids, and novel fentanyl analogues—presents a moving target for analytical laboratories. Because these compounds are synthesized to circumvent existing drug legislation, their physicochemical properties vary widely, and reference standards are often unavailable during their initial market emergence.

To maintain scientific integrity and diagnostic accuracy, laboratories must move beyond rigid, legacy drug-screening panels. This guide outlines field-proven, self-validating analytical workflows that combine robust sample preparation, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and untargeted High-Resolution Mass Spectrometry (HRMS) to confidently identify and quantify NPS in complex biological matrices and seized materials[1].

Sample Preparation: The Causality of Matrix Management

The foundational step in NPS analysis is isolating the analytes from endogenous matrix components (e.g., lipids, proteins, salts) that cause ion suppression in mass spectrometry. The choice of extraction dictates the sensitivity of the entire assay.

Solid-Phase Extraction (SPE) for Blood and Plasma

Most NPS, particularly synthetic cathinones and phenethylamines, contain basic nitrogenous groups. Therefore, Mixed-Mode Cation Exchange (MCX) polymeric or silica-based sorbents are the gold standard.

Causality of choice: A mixed-mode sorbent (e.g., UCT Clean Screen® DAU) utilizes both hydrophobic (C8/C18) and strong cation exchange (sulfonic acid) mechanisms. At an acidic pH, the basic nitrogen of the NPS is protonated and binds strongly to the cation exchange sites, allowing for aggressive organic washes (like 100% methanol) to strip away neutral lipids and matrix interferences without analyte loss. Recent comparative studies demonstrate that mixed-mode SPE achieves extraction efficiencies of 49–119% for a broad panel of NPS in blood and serum[2].

"Dilute-and-Shoot" for High-Throughput Urine Screening

For urine matrices, where protein binding is less of a concern than in blood, a validated "dilute-and-shoot" approach can bypass SPE to drastically reduce turnaround times[3].

Causality of choice: By diluting the urine 5-fold with a mobile-phase-compatible diluent containing a heavy-isotope internal standard (e.g., Methylone-D3), matrix effects are mathematically corrected. The dilution minimizes source contamination, while the internal standard ensures the protocol remains self-validating against variable ion suppression.

Table 1: Quantitative Comparison of NPS Sample Preparation Strategies
MatrixRecommended MethodSorbent / MechanismAvg. Extraction EfficiencyAdvantagesLimitations
Whole Blood / Serum Mixed-Mode SPEClean Screen DAU (130 mg) / Hydrophobic + Cation Exchange78% (Range: 49-112%)[2]Exceptional lipid removal; high concentration factor.Time-consuming; requires vacuum/positive pressure manifold.
Urine Mixed-Mode SPEClean Screen XCEL I (130 mg) / Hydrophobic + Cation Exchange81% (Range: 53-116%)[2]High purity extract; extends LC column lifespan.Higher cost per sample.
Urine Dilute-and-ShootN/A (5x Dilution with Internal Standard)N/A (Direct Analysis)[3]Ultra-fast turnaround; low cost.Potential for ion suppression; lower absolute sensitivity.
Whole Blood PS-MS (Paper Spray)3D-Printed Starch-Modified SPEN/A (Direct Desorption)[4]Rapid point-of-care potential; sub-ng/mL LODs.Requires specialized PS-MS ionization source.

Experimental Protocols

Protocol A: Mixed-Mode SPE Extraction for Blood/Plasma (Self-Validating Workflow)

This protocol utilizes a mixed-mode cation exchange cartridge (130 mg, 3 mL).

  • Sample Pre-treatment: Aliquot 1.0 mL of whole blood or plasma. Add 50 µL of deuterated internal standard mix (e.g., 100 ng/mL Mephedrone-D3, Fentanyl-D5). Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of Deionized Water, and 1 mL of 0.1 M Phosphate Buffer (pH 6.0) through the SPE cartridge. Do not let the sorbent dry.

  • Loading: Apply the supernatant from Step 1 to the cartridge at a flow rate of 1-2 mL/min.

  • Washing (The critical cleanup step):

    • Wash 1: 3 mL Deionized Water (removes aqueous salts).

    • Wash 2: 1 mL 0.1 M Acetic Acid (ensures analytes remain protonated).

    • Wash 3: 3 mL Methanol (removes hydrophobic interferences).

  • Drying: Dry the cartridge under full vacuum (≥10 inHg) for 5 minutes.

  • Elution: Elute with 3 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). Causality: The high pH of the ammonium hydroxide deprotonates the basic NPS, neutralizing their charge and breaking the ionic bond with the sorbent, while the organic solvents wash them off.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial LC Mobile Phase.

Protocol B: LC-MS/MS Targeted Quantification
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[3].

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 2.0 minutes. Total cycle time: 2.5 min.

  • Detection: Electrospray Ionization (ESI) in Positive mode. Multiple Reaction Monitoring (MRM). Require at least two transitions per analyte (Quantifier and Qualifier) with an ion ratio tolerance of ±20% for self-validation.

Advanced Detection: HRMS Suspect Screening & Rapid SERS

When dealing with seized materials or suspected overdoses where the specific NPS is unknown, targeted LC-MS/MS is blind. Here, High-Resolution Mass Spectrometry (HRMS) (QTOF or Orbitrap) and Surface-Enhanced Raman Spectroscopy (SERS) are required.

  • HRMS Suspect Screening: Operates on Data-Independent Acquisition (DIA). The instrument captures exact masses of all precursor and fragment ions. Identification relies on matching the exact mass (mass error < 5 ppm), isotopic pattern scoring, and matching the MS/MS spectra against continuously updated in silico or empirical libraries.

  • SERS for Seized Materials: For field or rapid lab deployment, UNODC guidelines recommend orthogonal techniques[5]. SERS, utilizing screen-printed gold electrodes (AuSPE), provides a unique vibrational "fingerprint" of synthetic cathinones like 4-MMC (Mephedrone) within minutes, directly from dissolved powders[5].

Workflow Visualizations

Comprehensive NPS Analytical Architecture

The following diagram illustrates the decision tree for processing biological matrices versus seized materials, ensuring the correct analytical modality is applied.

NPS_Workflow S1 Biological Matrices (Blood/Urine) P1 Solid Phase Extraction (Mixed-Mode Cation) S1->P1 P2 Dilute-and-Shoot (5x Dilution) S1->P2 S2 Seized Materials (Powders/Pills) P3 Direct Dissolution / Buffer Extraction S2->P3 A1 LC-MS/MS (Targeted MRM) P1->A1 A2 HRMS (QTOF/Orbitrap) (Suspect Screening) P1->A2 P2->A1 P3->A2 A3 SERS / Electrochemistry (Rapid Screening) P3->A3 D1 Quantitative Confirmation A1->D1 D2 Novel NPS Identification A2->D2 A3->D1

Fig 1: End-to-end analytical workflow for NPS detection across different sample types.

HRMS Suspect Screening Data Pipeline

Untargeted screening requires a rigorous data-processing pipeline to avoid false positives. The logic flow below demonstrates the self-validating filtration of HRMS data.

HRMS_Pipeline N1 HRMS Full Scan (DIA/DDA) N2 Feature Extraction & Peak Picking N1->N2 N3 Exact Mass Filter (Δ < 5 ppm) N2->N3 N4 Isotopic Pattern Scoring N3->N4 N5 MS/MS Spectral Library Match N4->N5 N6 In Silico Fragmentation N4->N6 No Library Match N7 High-Confidence NPS Annotation N5->N7 N6->N7

Fig 2: Bioinformatics pipeline for the untargeted identification of novel psychoactive substances.

References

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: MDPI (Separations) URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine Source: LCGC International URL:[Link]

  • Analysis of Drugs in Whole Blood by Paper Spray Mass Spectrometry with Integrated Solid-Phase Extraction Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Rapid Determination of the 'Legal Highs' 4-MMC and 4-MEC by Spectroelectrochemistry: Simultaneous Cyclic Voltammetry and In Situ Surface-Enhanced Raman Spectroscopy Source: MDPI (Chemosensors) URL:[Link]

  • Update on α-PiHP: control status, emergence, use, detection, and identification Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]

Sources

Application Notes and Protocols: Receptor Binding Assays for Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Interactions of Phenethylamines

Phenethylamines are a broad class of compounds, both naturally occurring and synthetic, that encompass neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances and pharmaceuticals.[1][2] Their diverse physiological effects are primarily mediated through interactions with various G protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[1][2][[“]][4] Understanding the affinity and selectivity with which these derivatives bind to their receptor targets is paramount for drug discovery, neuropharmacology, and toxicology.

Receptor binding assays are the cornerstone for quantifying these molecular interactions.[4][5][6] These in vitro techniques provide a robust and sensitive means to determine the equilibrium dissociation constant (Kd) of a ligand for its receptor, which is a measure of its binding affinity, and the maximum number of binding sites (Bmax), reflecting the receptor density in a given tissue or cell preparation.[7][8][9][10] Furthermore, competitive binding assays allow for the determination of the inhibitory constant (Ki) of unlabeled test compounds, providing a direct comparison of their potencies.[9][11][12]

This guide provides detailed protocols for conducting receptor binding assays tailored for the characterization of phenethylamine derivatives. We will delve into the principles of both saturation and competitive binding assays, offer step-by-step methodologies, and discuss critical considerations for data analysis and interpretation. The causality behind experimental choices will be explained to ensure not just procedural accuracy, but a deeper understanding of the underlying pharmacology.

Principles of Receptor Binding Assays

Receptor binding assays are predicated on the reversible interaction between a ligand (in this case, a phenethylamine derivative) and its specific receptor. The fundamental types of radioligand binding assays are:

  • Saturation Binding Assays: These experiments are used to determine the affinity (Kd) and the total number of receptors (Bmax) for a specific radiolabeled ligand in a given tissue or cell preparation.[7][8][9][10] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[9][10]

  • Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (a phenethylamine derivative) to compete with a radiolabeled ligand for binding to a receptor.[9][11][12][13][14] The results are used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (the binding affinity of the competitor) can be derived.[11][12]

A critical aspect of all binding assays is the differentiation between total binding , non-specific binding (NSB) , and specific binding .

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Non-specific Binding: The binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, or the filter apparatus.[15][16] NSB is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the specific receptor sites.[16]

  • Specific Binding: The binding of the radioligand to the receptor of interest. It is calculated by subtracting non-specific binding from total binding.[16]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive receptor binding assay.

Competitive_Binding_Assay_Workflow Competitive Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Total_Binding Total Binding: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding: Receptor + Radioligand + High Conc. Unlabeled Ligand Receptor_Prep->NSB Competition Competition: Receptor + Radioligand + Competitor Dilutions Receptor_Prep->Competition Radioligand_Prep Radioligand Preparation (fixed concentration) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Competitor_Prep Competitor Preparation (serial dilutions of phenethylamine derivative) Competitor_Prep->Competition Filtration Filtration (to separate bound from free ligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (calculate IC50 and Ki) Counting->Data_Analysis SPA_Principle Principle of Scintillation Proximity Assay (SPA) cluster_bound Bound Radioligand cluster_unbound Unbound Radioligand Bead SPA Bead (with scintillant) Receptor R Bead->Receptor Receptor immobilized on bead Radioligand_Bound L* Receptor->Radioligand_Bound Radioligand binds to receptor Signal Light Signal Radioligand_Bound->Signal Proximity induces signal Radioligand_Free L* No_Signal No Signal

Caption: Principle of Scintillation Proximity Assay (SPA).

Structure-Activity Relationships (SAR)

Systematic evaluation of a series of structurally related phenethylamine derivatives can elucidate structure-activity relationships (SAR). [[“]][17][18]For example, substitutions on the phenyl ring or the ethylamine side chain can significantly alter receptor affinity and selectivity. [[“]][17][18][19]This information is invaluable for the rational design of new drugs with improved pharmacological profiles.

Troubleshooting

High non-specific binding is a common issue in receptor binding assays. [16]Strategies to reduce NSB include:

  • Optimizing Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can minimize non-specific interactions. [16]* Adding Blocking Agents: Including BSA or using PEI-coated filter plates can reduce the binding of the radioligand to non-receptor components. [13][20][21]* Choosing an Appropriate Radioligand: Highly lipophilic radioligands may exhibit higher non-specific binding. [16]

Conclusion

Receptor binding assays are indispensable tools for characterizing the interactions of phenethylamine derivatives with their target receptors. The protocols and principles outlined in this guide provide a solid foundation for researchers in pharmacology, neuroscience, and drug development to obtain reliable and reproducible data. A thorough understanding of the experimental design, careful execution of the protocols, and appropriate data analysis are essential for elucidating the complex pharmacology of this important class of compounds.

References

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. Available at: [Link]

  • Scintillation proximity assay. Gyan Sanchay. Available at: [Link]

  • Scintillation proximity assay. Wikipedia. Available at: [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC. Available at: [Link]

  • Non-Specific Binding: What You Need to Know. Surmodics. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available at: [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEPAL. Available at: [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Available at: [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available at: [Link]

  • Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. ACS Publications. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at: [Link]

  • Effects of Synephrine and β -Phenethylamine on Human α -Adrenoceptor Subtypes. ResearchGate. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Radioligand binding assay results showing the percentage inhibition of... ResearchGate. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • β2-Adrenergic Receptor Activation Suppresses the Rat Phenethylamine Hallucinogen-Induced Head Twitch Response. Frontiers. Available at: [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. Available at: [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC. Available at: [Link]

  • Transient measurement approaches to differentiate non-specific binding in affinity-based bioanalytical assays. Journal of Applied Physics. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at: [Link]

  • Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. ACS Publications. Available at: [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PMC. Available at: [Link]

Sources

Application Note: In Vivo Microdialysis for Measuring Neurotransmitter Release by 2,3-Dimethoxyamphetamine (2,3-DMA)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Neurochemical Context

The pharmacological landscape of ring-substituted amphetamines is highly sensitive to positional isomerism. While the 2,4- and 2,5-dimethoxyamphetamine (DMA) analogues are well-documented as potent 5-HT2A receptor agonists that induce DOM-like hallucinogenic stimulus effects, 2,3-dimethoxyamphetamine (2,3-DMA) does not generalize to this hallucinogenic profile[1]. Instead, 2,3-DMA's structure-activity relationship aligns more closely with entactogens such as MDA and MDMA[2].

Rather than merely blocking reuptake, substrate-type releasers like 2,3-DMA actively reverse transporter flux. The compound acts as a competitive substrate at the dopamine transporter (DAT) and serotonin transporter (SERT). Upon entering the presynaptic terminal, it disrupts the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces a massive cytosolic accumulation of dopamine (DA) and serotonin (5-HT), which are subsequently extruded into the extracellular space via reverse transport.

To capture these transient, non-exocytotic neurochemical events without the confounding variables of anesthesia, in vivo microdialysis in awake, freely moving animals is the definitive analytical approach[3].

G DMA 2,3-DMA (Extracellular) Transporter DAT / SERT (Plasma Membrane) DMA->Transporter Substrate Uptake VMAT VMAT2 (Vesicular Membrane) Transporter->VMAT Intracellular Entry Efflux Reverse Transport (Microdialysis Probe) Transporter->Efflux Non-Exocytotic Release Cytosol Cytosolic Monoamines (DA / 5-HT) VMAT->Cytosol Vesicular Depletion Cytosol->Transporter Concentration Gradient

Fig 1: Mechanism of 2,3-DMA-induced reverse transport of monoamines via DAT/SERT and VMAT2.

Experimental Design & Causality

Designing a self-validating microdialysis experiment requires isolating the variables of interest.

  • Target Region (Nucleus Accumbens Shell): The NAc shell is the critical neuroanatomical node for assessing the rewarding and reinforcing properties of amphetamine-type stimulants[4].

  • Administration Route (Systemic vs. Reverse Dialysis): Systemic administration (i.p. or s.c.) evaluates the global effect of 2,3-DMA, including action potential-dependent firing from the Ventral Tegmental Area (VTA). Conversely, administering 2,3-DMA directly through the microdialysis probe (reverse dialysis) isolates terminal-specific mechanisms, proving causality that the observed efflux is due to local transporter reversal rather than distal circuit activation.

  • Analytical Detection (HPLC-ECD): High-Performance Liquid Chromatography with Electrochemical Detection provides the femtomole-level sensitivity required to detect basal DA and 5-HT fluctuations without the need for complex pre-column derivatization[3].

Step-by-Step Protocol

Phase I: Stereotaxic Surgery & Cannulation

Surgical precision ensures the probe accesses the target without causing excessive gliosis, which would impede molecular diffusion.

  • Anesthetize adult male Sprague-Dawley rats (250–300 g) using isoflurane (induction at 4%, maintenance at 1.5–2.0% in O₂).

  • Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal dehydration.

  • Expose the skull and drill a burr hole targeting the NAc shell. Coordinates relative to bregma: Anteroposterior (AP) +1.6 mm, Mediolateral (ML) ±0.8 mm, Dorsoventral (DV) -5.5 mm.

  • Lower a stainless-steel guide cannula (e.g., CMA/12) to the DV coordinate.

  • Secure the cannula using three stainless-steel anchor screws and dental acrylic cement.

  • Causality Check: Allow a strict 5-to-7-day recovery period. This is non-negotiable; it allows the blood-brain barrier to repair and local basal neurochemistry to normalize following the acute trauma of cannula insertion.

Phase II: In Vivo Microdialysis in Freely Moving Animals
  • Probe Insertion: Gently insert a concentric microdialysis probe (2 mm Cuprophane membrane, 6 kDa cutoff) through the guide cannula. The probe should extend 2 mm beyond the guide (final DV -7.5 mm)[5].

  • Perfusion: Connect the probe inlet to a precision syringe pump using FEP tubing. Perfuse with Artificial Cerebrospinal Fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate of 1.0–1.5 µL/min.

    • Rationale: aCSF mimics the ionic composition of the brain, preventing osmotic shock and maintaining the local ionic gradients (Na+/Cl-) strictly required for DAT and SERT function[4].

  • Equilibration: Discard the first 90–120 minutes of dialysate. This period is required to wash out neurotransmitters released by the mechanical tissue damage of probe insertion.

  • Baseline Collection: Collect dialysate fractions every 20 minutes. Pre-load collection vials with 5 µL of 0.1 M perchloric acid (HClO₄) or an antioxidant mixture (ascorbic acid/EDTA) to prevent the rapid auto-oxidation of DA and 5-HT[5].

  • Drug Administration: Once three consecutive baseline samples vary by less than 10% (System Validation), administer 2,3-DMA systemically (e.g., 2.0 mg/kg i.p.) or locally via reverse dialysis (10–100 µM in aCSF).

  • Post-Drug Collection: Continue collecting 20-minute fractions for 180 minutes to capture the peak efflux and subsequent clearance phases.

Phase III: HPLC-ECD Quantification
  • System Preparation: Utilize a reversed-phase C18 analytical column (e.g., 3 µm, 100 x 3.0 mm).

  • Mobile Phase Composition: 90 mM NaH₂PO₄, 50 mM citric acid, 1.7 mM 1-octanesulfonic acid, 50 µM EDTA, and 10% acetonitrile; adjust pH to 3.0 with phosphoric acid[4].

    • Rationale: 1-octanesulfonic acid acts as an ion-pairing agent, interacting with the positively charged amine groups of DA and 5-HT to increase their retention time and separate them from the solvent front.

  • Detection: Set the electrochemical detector's analytical cell to an oxidizing potential of +350 to +400 mV against an Ag/AgCl reference electrode.

  • Quantification: Calculate analyte concentrations by comparing peak areas to a standard curve generated daily from known concentrations of DA and 5-HT.

System Validation & Quality Control

To ensure the protocol is a self-validating system, the following empirical checks must be met:

  • In Vitro Probe Recovery: Before implantation, submerge the probe in a standard solution of DA and 5-HT (100 nM) at 37°C. Calculate recovery:

    
    . Acceptable recovery for a 2 mm membrane at 1.0 µL/min is 15–25%.
    
  • Calcium Dependency Test: To prove that baseline dialysate levels are of neuronal origin, temporarily switch the perfusion fluid to a calcium-free aCSF containing 10 mM EGTA. Basal DA and 5-HT should drop by >80%, confirming exocytotic origin prior to 2,3-DMA administration.

Data Presentation: Expected Neurochemical Profiles

Based on the structure-activity relationships of ring-substituted amphetamines, the table below outlines the comparative monoamine efflux profile of 2,3-DMA against prototypical agents.

Table 1: Comparative Monoamine Efflux Profiles in the Nucleus Accumbens Shell

CompoundPrimary Transporter TargetPeak DA Efflux (% Baseline)Peak 5-HT Efflux (% Baseline)Behavioral Correlate
D-Amphetamine DAT > NET >> SERT+800% to +1200%Minimal / No ChangePsychomotor stimulation, Reward
MDMA SERT > DAT > NET+200% to +400%+800% to +1500%Entactogenesis, Empathy
2,3-DMA Mixed DAT / SERTModerate (+150% to +300%)Moderate (+400% to +600%)Mild stimulation, Entactogen-like

(Note: 2,3-DMA values are extrapolated based on structural similarities to MDA/MDMA and its lack of DOM-like hallucinogenic properties).

References

1.1 - ResearchGate[1] 2.2 - NIH / PMC[2] 3.3 - NIH / PMC[3] 4.4 - NIH / PMC[4] 5.5 - NIH / PMC[5]

Sources

Functional Profiling of 5-HT2A Agonists: From Calcium Flux to Biased Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 2.0

Introduction: The 5-HT2A Functional Landscape

The serotonin 2A receptor (5-HT2A) is a Class A GPCR and a primary target for atypical antipsychotics and serotonergic psychedelics. Historically, drug discovery focused on the canonical


 pathway, which triggers intracellular calcium release. However, the field has shifted toward functional selectivity (biased agonism) .

Recent structural biology and pharmacology studies suggest that the therapeutic potential of 5-HT2A modulators may depend on their ability to differentially activate


 signaling versus 

-arrestin recruitment. For instance, hallucinogenic potential is strongly correlated with

-mediated calcium flux, whereas non-hallucinogenic neuroplasticity may be driven by

-arrestin biased signaling or specific partial agonism profiles.

This guide provides a comprehensive workflow to characterize 5-HT2A agonists using three orthogonal assays:

  • Calcium Flux: The kinetic standard for

    
     activation.
    
  • IP-One Accumulation: A stable, equilibrium-based readout of PLC activity.

  • 
    -Arrestin Recruitment:  To quantify non-canonical signaling and calculate bias factors.
    

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of 5-HT2A signaling. Note the distinct downstream effectors for the Canonical (


) vs. Biased (

-Arrestin) pathways.[1]

G Agonist Agonist (Ligand) R 5-HT2A Receptor Agonist->R Gq Gαq/11 Protein R->Gq Canonical GRK GRK Phosphorylation R->GRK Biased PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 Substrate ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER PKC PKC Activation DAG->PKC Ca Ca2+ Release (Calcium Flux) ER->Ca Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Internal Internalization & Desensitization Arrestin->Internal ERK ERK1/2 Signaling (Non-Canonical) Arrestin->ERK

Figure 1: 5-HT2A Signal Transduction.[2] Left branch: Canonical Gq/Calcium pathway. Right branch: Beta-arrestin recruitment pathway.[3][4]

Assay 1: Calcium Flux (Kinetic Readout)

Principle: Activation of 5-HT2A couples to


, stimulating Phospholipase C (PLC) to produce IP3.[5] IP3 binds receptors on the ER, triggering a rapid, transient release of intracellular 

. We use calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium-6) to visualize this flux in real-time.

Critical Insight (Probenecid): HEK293 and CHO cells express organic anion transporters that actively pump calcium dyes out of the cell.[6] Probenecid (2.5 mM) must be added to the loading buffer to inhibit these transporters and retain the dye.[6]

Protocol: 96-Well Format

Materials:

  • HEK293-5HT2A stable cell line.

  • Calcium-6 or Fluo-4 Direct Calcium Assay Kit.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Loading Buffer: Assay Buffer + Dye + 2.5 mM Probenecid.[7]

  • Reader: FLIPR, FlexStation, or FDSS.[8]

Step-by-Step:

  • Cell Plating: Seed cells at 50,000 cells/well in a black-wall/clear-bottom poly-D-lysine coated 96-well plate. Incubate overnight at 37°C/5% CO2. Confluence should be >90%.

  • Dye Loading:

    • Remove culture media (carefully, or use a no-wash kit).

    • Add 100 µL of Loading Buffer (containing Probenecid).

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT). Note: The RT step equilibrates the plate, reducing thermal gradients during reading.

  • Compound Preparation: Prepare 5X concentrated agonist solutions in Assay Buffer (without probenecid).

  • Measurement (Kinetic):

    • Transfer plate to the reader.[9]

    • Baseline: Read fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Injection: Inject 25 µL of 5X compound (Final 1X).

    • Response: Continue reading for 90–120 seconds.

  • Data Analysis: Calculate

    
     (or Max - Baseline).[8] Plot 
    
    
    
    vs. log[Agonist].

Assay 2: IP-One Accumulation (Equilibrium Readout)

Principle: Calcium flux is transient.[10] For a stable, accumulated signal, we measure IP1 (Inositol Monophosphate).[11] IP3 degrades rapidly into IP1. By adding Lithium Chloride (LiCl) , we inhibit inositol monophosphatase, causing IP1 to accumulate over the stimulation period. This is detected using HTRF (Homogeneous Time-Resolved Fluorescence).[11][12]

Why use this over Calcium? IP-One is better for detecting partial agonists and slow-acting compounds that might not trigger a sharp calcium spike.

Protocol: HTRF IP-One (Cisbio/Revvity)

Materials:

  • IP-One Gq Kit (Cisbio).

  • Stimulation Buffer: Contains LiCl (provided in kit).[13]

  • Reader: HTRF-compatible (e.g., PHERAstar, EnVision).

Step-by-Step:

  • Cell Preparation: Dissociate cells and resuspend in Stimulation Buffer at 100,000 cells/mL .

  • Stimulation:

    • Dispense 7 µL of cell suspension (700 cells) into a white low-volume 384-well plate.

    • Add 7 µL of 2X Agonist in Stimulation Buffer.

    • Critical: Incubate for 60 minutes at 37°C. (LiCl is accumulating the signal during this time).

  • Detection:

    • Add 3 µL of Anti-IP1-Cryptate (Donor).[13]

    • Add 3 µL of IP1-d2 (Acceptor).

    • Incubate for 1 hour at RT (protect from light).

  • Measurement: Read HTRF Ratio (665nm/620nm).

    • Note: This is a competitive assay.[9][12] High IP1 = Low Signal.

  • Data Analysis: Inverse sigmoid curve. Convert HTRF ratio to [IP1] using a standard curve if absolute quantification is required.

Assay 3: -Arrestin Recruitment (Biased Signaling)

Principle: To measure non-Gq signaling, we use an Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter®). The 5-HT2A receptor is tagged with a small enzyme fragment (ProLink™), and


-Arrestin is tagged with the larger acceptor fragment (EA).[2] Upon agonist binding, Arrestin is recruited to the receptor, complementing the enzyme and generating a chemiluminescent signal.[14][15]
Protocol: PathHunter® (DiscoverX)

Materials:

  • PathHunter 5-HT2A

    
    -Arrestin cell line.[2][3]
    
  • PathHunter Detection Reagents.[14]

  • White-walled 96-well or 384-well plates.

Step-by-Step:

  • Plating: Seed 10,000 cells/well (384-well) or 40,000 cells/well (96-well) in Cell Plating Reagent. Incubate overnight.

  • Stimulation:

    • Add 5X Agonist.

    • Incubate for 90 minutes at 37°C. Note: Arrestin recruitment is slower than Calcium flux; 90 min allows equilibrium.

  • Detection:

    • Add Working Detection Solution (Cell lysis + Substrate). Ratio is usually 1:1 or 1:2 depending on kit version.

    • Incubate for 60 minutes at RT in the dark.

  • Measurement: Read Luminescence (0.1s - 1s integration time).

  • Data Analysis: Plot RLU vs. log[Agonist].

Data Interpretation & Bias Calculation

To claim a compound is "biased" (e.g., non-hallucinogenic potential), you must compare it to a reference agonist (usually Serotonin/5-HT) across both pathways.

Comparison Table
FeatureCalcium FluxIP-One HTRF

-Arrestin (EFC)
Pathway Canonical (

)
Canonical (

)
Non-Canonical
Kinetics Transient (Seconds)Accumulation (Minutes)Stable Complex (Hours)
Sensitivity High (Amplified signal)ModerateLower (1:1 stoichiometry)
Throughput High (FLIPR)Ultra-High (HTRF)High (Luminescence)
Calculating the Bias Factor ( )

Do not rely solely on


 or 

ratios. Use the Operational Model to calculate the Transduction Coefficient (

or

).
  • Fit Data: Fit dose-response curves for both assays (Calcium & Arrestin) for the Test Compound and Reference (5-HT).

  • Calculate

    
    : 
    
    
    
    
    (Simplified approximation for full agonists).
  • Calculate Bias:

    
    
    
  • Interpretation:

    • If

      
      : Balanced Agonist.
      
    • If

      
      : Bias toward Pathway A.
      

References

  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human 5-HT2A Receptor. Cell. Link

  • Kenakin, T., et al. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS Chemical Neuroscience. Link

  • Cisbio/Revvity. IP-One HTRF Assay Principle & Protocol. Link

  • DiscoverX (Eurofins). PathHunter® β-Arrestin Recruitment Assays. Link

  • Molecular Devices. Performing Calcium Flux Assays on the FLIPR. Link

Sources

Application Note: Experimental Design for Rodent Behavioral Studies with 2,3-Dimethoxyamphetamine (2,3-DMA)

[1]

Abstract & Scientific Rationale

2,3-Dimethoxyamphetamine (2,3-DMA) is a positional isomer of the well-characterized psychedelic 2,5-DMA and the entactogen 3,4-DMA.[1] Despite its structural similarity to these compounds, 2,3-DMA remains pharmacologically ambiguous.[1] Early structure-activity relationship (SAR) studies indicated that 2,3-DMA possesses a unique profile: it does not fully substitute for dextroamphetamine (stimulant) or DOM (hallucinogen) in drug discrimination assays, yet it exhibits behavioral activity in mice at high doses.[1][2]

This Application Note provides a standardized framework for investigating 2,3-DMA. Unlike its 2,5-substituted counterparts, 2,3-DMA has negligible affinity for 5-HT2A receptors (

1

Safety, Handling & Formulation

Chemical Instability Warning

CRITICAL: Unlike 2,5-DMA, the 2,3-substitution pattern renders the phenyl ring electron-rich in a manner that facilitates oxidation.[1]

  • Oxidation Risk: 2,3-DMA can oxidize to form ortho-quinones, which are potentially neurotoxic.[1]

  • Storage: Store neat substance at -20°C under argon.

  • Solution Stability: Prepare solutions fresh daily. Do not store dissolved compound for >24 hours. Discard if solution turns pink/brown (indicative of auto-oxidation).[1]

Formulation Protocol
  • Vehicle: Saline (0.9% NaCl) is generally sufficient.[1] If solubility is poor at high concentrations (>10 mg/mL), use 10% 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    CD).[1] Avoid DMSO if possible to prevent confounding behavioral data.[1]
  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).[1]

  • Volume: 10 mL/kg for mice; 1 mL/kg for rats.[1]

Experimental Design Strategy

The characterization of 2,3-DMA requires a "Process of Elimination" approach.[1] We utilize a tiered behavioral battery to distinguish it from classic psychostimulants and hallucinogens.[1]

Workflow Visualization

The following diagram illustrates the decision logic for classifying 2,3-DMA based on acute behavioral outcomes.

BehavioralLogicStart2,3-DMA Administration(1 - 50 mg/kg)OFTOpen Field Test(Locomotion)Start->OFTHTRHead Twitch Response(5-HT2A Check)Start->HTRPPIPrepulse Inhibition(Sensorimotor Gating)Start->PPIResult_StimPhenotype:PsychostimulantOFT->Result_StimHyperlocomotionResult_ToxPhenotype:Sedative/ToxicOFT->Result_ToxHypolocomotion(Ataxia)Result_HallPhenotype:Serotonergic HallucinogenHTR->Result_HallHigh Frequency(>5/min)Result_MixPhenotype:Atypical/MixedHTR->Result_MixNo ResponsePPI->Result_StimNo ChangePPI->Result_MixDeficit

Caption: Decision tree for classifying 2,3-DMA pharmacology based on acute behavioral readouts.

Detailed Protocols

Protocol A: Biphasic Locomotor Profiling (Open Field)

Objective: To determine if 2,3-DMA acts as a psychostimulant (like amphetamine) or causes behavioral disruption/sedation.[1] Subject: Male C57BL/6J mice (8-12 weeks).

  • Acclimation: Move animals to the testing room 60 minutes prior to the experiment. Lighting should be dim (15-20 lux).

  • Habituation: Place mouse in the Open Field (40x40 cm arena) for 30 minutes prior to injection to establish baseline activity and reduce novelty-induced exploration.

  • Administration: Remove mouse, inject 2,3-DMA (Dose range: 1, 10, 30 mg/kg i.p.) or Vehicle.[1]

  • Recording: Immediately return mouse to the arena. Record for 60-90 minutes.[1]

  • Analysis:

    • Total Distance Traveled (cm): Primary measure of stimulation.

    • Center Time (%): Measure of anxiolysis.

    • Vertical Rearings: Count of exploratory behavior.[1][3][4]

Expected Outcome: Based on PiHKAL and discrimination studies, 2,3-DMA is expected to show no significant hyperlocomotion at low doses (unlike 2,4-DMA), but may cause ataxia or reduced rearing at high doses (>30 mg/kg).[1]

Protocol B: Head Twitch Response (HTR) Assay

Objective: To validate the lack of 5-HT2A agonist activity.[1] This serves as a critical negative control to distinguish 2,3-DMA from 2,5-DMA (DOM).[1] Subject: Male C57BL/6J mice.

  • Setup: Place mice in a clear glass cylinder (15 cm diameter) with bedding.

  • Pre-treatment: None required for acute assay.[1]

  • Dosing: Inject 2,3-DMA (10 mg/kg) or Positive Control (DOI, 1 mg/kg).[1]

  • Observation:

    • Record video at 60fps for 30 minutes post-injection.

    • Scoring: Count distinct "head twitches" (rapid, rotational jerks of the head/ears).

  • Validation:

    • DOI Group: Should exhibit >20 twitches/30 min.[1]

    • 2,3-DMA Group: Expected < 3 twitches/30 min (Background level).[1]

Significance: A negative HTR result confirms that 2,3-DMA does not share the hallucinogenic mechanism of the "DOx" series.[1]

Protocol C: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To assess sensorimotor gating. 2,3-DMA substituted partially for 5-MeO-DMT in some assays; PPI deficits are common in 5-MeO-DMT-like compounds and dissociatives.[1]

  • Chamber: Use standard acoustic startle chambers (e.g., SR-LAB).

  • Session Structure:

    • Acclimation: 5 min background noise (65 dB).

    • Blocks: Present a mix of:

      • Pulse Alone (120 dB, 40ms).[1]

      • Prepulse + Pulse (Prepulse: 70, 75, 80 dB; 20ms duration; 100ms inter-stimulus interval).[1]

      • No Stimulus (Background only).[1]

  • Calculation:

    
    
    
  • Interpretation: A reduction in %PPI indicates a loss of sensorimotor gating, characteristic of psychotomimetic or dissociative states, even in the absence of hyperlocomotion.

Data Reporting & Statistical Analysis

Quantitative data should be summarized in the following format to ensure comparability across labs.

Table 1: Recommended Dose-Response Matrix

AssayDose Low (1 mg/kg)Dose Med (10 mg/kg)Dose High (30 mg/kg)Positive Control
Locomotion Check for subtle sedationCheck for onset of stereotypyCheck for ataxia/toxicityAmphetamine (3 mg/kg)
HTR N/APrimary Test DoseN/ADOI (1 mg/kg)
PPI N/APrimary Test DoseSecondary Test DoseMK-801 (0.3 mg/kg)

Statistical Methods:

  • Locomotion: Two-way ANOVA (Treatment x Time) with Bonferroni post-hoc.

  • HTR: One-way ANOVA or Kruskal-Wallis (if data is non-parametric/zero-inflated).[1]

  • Significance Threshold:

    
    .
    

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1][4][5] PiHKAL: A Chemical Love Story. Transform Press. Entry #56 (2,3-DMA).

  • Glennon, R. A., et al. (1982).[1] "Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane."[1] Journal of Medicinal Chemistry, 25(10), 1163–1168.[1]

  • Halberstadt, A. L., & Geyer, M. A. (2013).[1] "Characterization of the head-twitch response induced by hallucinogens in mice." Psychopharmacology, 227(4), 727–739.[1]

  • Young, R., & Glennon, R. A. (1986).[1] "Discriminative stimulus properties of the hallucinogenic agent DOM." Psychopharmacology, 90(2), 229-234.[1] (Contextual reference for lack of substitution).

Application of in vitro models for neurotoxicity screening of NPS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced In Vitro Models for Neurotoxicity Screening of Novel Psychoactive Substances (NPS)

Introduction & Scientific Rationale

Novel Psychoactive Substances (NPS)—encompassing synthetic cathinones (e.g., MDPV, mephedrone), synthetic cannabinoids, and novel phenethylamines—present a rapidly evolving challenge to forensic toxicology and drug development safety profiling. These compounds are engineered to bypass regulatory frameworks while mimicking the pharmacodynamics of classical illicit drugs[1]. Because their chemical structures are continuously altered, their neurotoxic profiles are largely unknown at the time of emergence, posing a considerable challenge for clinical treatment and prevention[1].

Historically, neurotoxicity screening relied on in vivo rodent models. However, these models are too low-throughput, expensive, and ethically constrained to keep pace with the rapid influx of NPS[2]. Furthermore, interspecies differences often confound the translation of neurotoxic and electrophysiological endpoints to human pathology[2]. To bridge this gap, high-throughput in vitro models utilizing human-derived cell lines (e.g., SH-SY5Y) and human induced pluripotent stem cell (hiPSC)-derived neurons have become the gold standard[1][2].

As an application scientist, the goal is not merely to observe cell death, but to elucidate the mechanistic causality of NPS-induced neurotoxicity. By coupling Microelectrode Array (MEA) technology with multiplexed biochemical assays, we can create a highly sensitive, self-validating system that maps toxicity from early-stage monoaminergic disruption and oxidative stress to network-level electrophysiological collapse[2][3].

Mechanistic Causality of NPS Neurotoxicity

Understanding the mechanism of action is critical for designing appropriate screening assays. Synthetic cathinones primarily act as potent inhibitors or substrates of monoamine transporters (DAT, SERT, NET), leading to excessive synaptic accumulation of dopamine and serotonin[3]. The auto-oxidation of these excess monoamines generates reactive oxygen species (ROS), overwhelming the neuronal antioxidant defense system and depleting intracellular glutathione[3][4]. This oxidative stress cascades into mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential (


) and ATP depletion, ultimately triggering caspase-dependent (Caspase 3, 8, 9) apoptosis[1][4].

Workflow cluster_models In Vitro Model Selection NPS NPS Library (Cathinones, Phenethylamines) Model1 SH-SY5Y Cell Line (High-Throughput) NPS->Model1 Model2 hiPSC-Derived Neurons (Physiological Relevance) NPS->Model2 Biochem Biochemical Assays (MTT, LDH, ROS/RNS) Model1->Biochem Cytotoxicity Model2->Biochem MEA Electrophysiological Profiling (Microelectrode Array) Model2->MEA Network Activity Analysis Multi-Parametric Data Integration & Toxicity Thresholding Biochem->Analysis MEA->Analysis

Integrated workflow for NPS neurotoxicity screening using biochemical and electrophysiological assays.

In Vitro Model Selection

Selecting the correct in vitro model dictates the biological relevance of the assay. Table 1 outlines the utility and limitations of standard models used in neurotoxicity screening.

Table 1: Comparison of In Vitro Models for NPS Screening

Model TypeAdvantagesLimitationsPrimary Application
Undifferentiated SH-SY5Y Rapid proliferation, highly scalable, cost-effective.Lacks mature synaptic structures and full neurotransmitter profiles.Tier 1 high-throughput cytotoxicity and ROS screening[4].
Differentiated SH-SY5Y Expresses mature dopaminergic markers (DAT, TH).Requires 7-14 day differentiation (e.g., Retinoic Acid).Mechanistic studies on dopamine-mediated auto-oxidation[1].
Primary Rodent Cortical Neurons Forms functional synaptic networks, well-characterized.Interspecies translational gaps, ethical concerns.MEA-based network bursting and synchrony analysis[5].
hiPSC-Derived Neurons Human genetic background, highly physiologically relevant.High cost, long maturation time (21-28 days for MEA).Tier 2 functional neurotoxicity and electrophysiology[2].

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity & Oxidative Stress Assay

Objective: To quantify cell viability and intracellular ROS/RNS generation following acute NPS exposure. Scientific Rationale: Relying solely on metabolic assays (MTT) can be confounded by mitochondrial uncouplers. Pairing MTT with membrane integrity assays (LDH release) and ROS quantification (DCFDA) creates a self-validating triad that distinguishes between transient metabolic inhibition, primary necrosis, and oxidative stress-induced apoptosis[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed dopaminergic-differentiated SH-SY5Y cells at

    
     cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO
    
    
    
    [1].
  • NPS Exposure: Prepare serial dilutions of the target NPS (e.g., 3,4-MDPHP, 15 µM to 1000 µM) in assay medium[1].

    • Self-Validation Control: Include a positive control (e.g., 100 µM Rotenone for mitochondrial toxicity) and a vehicle control (0.1% DMSO) to establish baseline assay validity.

  • ROS/RNS Quantification (DCFDA Assay):

    • After 6 h of exposure (capturing early oxidative events before widespread cell death), wash cells with PBS.

    • Incubate with 10 µM DCFDA for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability & Cytotoxicity (24 h):

    • LDH Release: Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix, incubate for 30 min in the dark, and measure absorbance at 490 nm to assess necrotic membrane rupture[1].

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells/medium. Incubate for 3 h. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm[1].

Protocol 2: Microelectrode Array (MEA) for Electrophysiological Profiling

Objective: To detect sub-lethal, functional neurotoxicity by monitoring spontaneous neuronal network activity in hiPSC-derived neurons. Scientific Rationale: Many NPS disrupt neuronal firing and network synchrony at concentrations far below the threshold for overt cytotoxicity[2]. MEA allows non-invasive, real-time, and repeated measurements of local field potentials, capturing subtle functional impairments that standard viability assays miss[2][5].

Step-by-Step Methodology:

  • MEA Plate Preparation: Coat multi-well MEA plates (e.g., 24-well or 48-well) with 0.1% Poly-E-thylenimine (PEI) followed by laminin (20 µg/mL) to promote neuronal adhesion[5].

  • hiPSC-Neuron Culture: Seed hiPSC-derived neural progenitor cells directly onto the electrode arrays. Culture for 21–28 days to allow the formation of mature, spontaneously active synaptic networks[2].

  • Baseline Recording: Transfer the MEA plate to the recording system (37°C, 5% CO

    
    ). Record spontaneous activity for 30 minutes to establish a baseline Mean Firing Rate (MFR) and Network Burst Rate (NBR) for each well.
    
    • Data Integrity Check: Exclude wells with an MFR < 0.5 Hz to ensure statistical robustness and network maturity.

  • Acute NPS Dosing & Recording: Add NPS library compounds at physiologically relevant concentrations (0.1 µM to 1000 µM). Record activity continuously for 1 to 4 hours[5].

  • Data Extraction: Normalize post-dose MFR and NBR to the pre-dose baseline. Calculate the IC

    
     for functional inhibition.
    

Pathway NPS Synthetic Cathinones (e.g., MDPV, Mephedrone) Transporter DAT / SERT Inhibition & Reversal NPS->Transporter Binds Monoamines Excessive Synaptic Dopamine / Serotonin Transporter->Monoamines Accumulation ROS Auto-oxidation (ROS/RNS Generation) Monoamines->ROS Metabolism Mito Mitochondrial Dysfunction (ΔΨm Drop, ATP Depletion) ROS->Mito Oxidative Damage Apoptosis Caspase-3/8/9 Activation (Apoptosis) Mito->Apoptosis Cytochrome c Release

Mechanistic pathway of synthetic cathinone-induced oxidative stress and caspase-dependent apoptosis.

Data Presentation & Analysis

To ensure rigorous validation, quantitative readouts must be cross-referenced. Table 2 outlines the expected data profiles for a highly neurotoxic NPS (e.g., MDPV) versus a functionally disruptive but less directly cytotoxic NPS.

Table 2: Expected Quantitative Readouts and Toxicity Thresholds

Assay ReadoutMetricCytotoxic NPS Profile (e.g., Cathinones)Functional NPS Profile (e.g., Cannabinoids)Interpretation
MTT (Viability) IC

(µM)
100 - 300 µM[1]> 1000 µMCathinones induce direct metabolic collapse at high doses.
LDH (Necrosis) % Increase vs Control+ 150% at 500 µMMinimal changeConfirms membrane rupture in severe toxicity.
DCFDA (ROS) Fold Change3.0x to 5.0x baseline[4]1.0x to 1.5x baselineHigh oxidative stress is a hallmark of dopamine auto-oxidation.
MEA (MFR) IC

(µM)
10 - 50 µM[5]0.1 - 5 µM[2]Functional disruption occurs at much lower concentrations than cell death.

Conclusion

The integration of high-throughput biochemical assays with advanced electrophysiological profiling (MEA) using human-derived in vitro models provides a robust, self-validating framework for NPS screening. By evaluating both overt cytotoxicity and subtle network dysfunctions, researchers can accurately map the neurotoxic landscape of emerging illicit substances, facilitating rapid regulatory responses and mechanistic discoveries.

References

  • Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: NIH / PMC URL
  • Title: Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS)
  • Title: Neurotoxicity of β-Keto amphetamines: deathly mechanisms elicited by methylone and MDPV in human dopaminergic SH-SY5Y cells Source: Repositório Institucional da UFP URL
  • Title: Neurotoxicity mechanisms and clinical implications of six common recreational drugs Source: Frontiers URL
  • Title: Neurotoxicity screening of new psychoactive substances (NPS)

Sources

Troubleshooting & Optimization

Improving yield of reductive amination for propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Propan-2-amine (Isopropylamine) from Acetone and Ammonia Ticket ID: #RA-ISO-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Simple" Reaction Trap

Welcome to the Technical Support Center. You are likely here because a theoretically simple reaction—reductive amination of acetone with ammonia—is failing in practice.

In my 15 years of process development, I have seen this specific synthesis frustrate more chemists than complex multi-step couplings. The challenge is not the chemistry itself, but the physical properties of the product and the thermodynamics of the equilibrium .

Propan-2-amine is a volatile liquid (bp 32.4°C) and a better nucleophile than ammonia. This creates a "perfect storm" for two common failure modes:

  • The "Ghost" Yield: The reaction worked, but you evaporated your product on the rotovap.

  • The "Grease" Yield: You isolated a high-boiling oil, which is actually di-isopropylamine (the over-alkylated byproduct).

This guide is structured to troubleshoot these specific failure points using field-validated protocols.

Module 1: The Selectivity Paradox (Over-Alkylation)

User Question: "I am seeing a large secondary amine peak in my GC/MS. Why is the reaction not stopping at the primary amine?"

Technical Analysis: Reductive amination is a race between two nucleophiles. Once a small amount of propan-2-amine is formed, it competes with ammonia for the remaining acetone. Secondary amines are more nucleophilic than ammonia due to the inductive effect of the alkyl group. If the concentration of ammonia is not overwhelming, the thermodynamic sink is the secondary amine (di-isopropylamine).

Visualizing the Competitive Pathway

ReductiveAmination Acetone Acetone (Substrate) Imine1 Imine I (Unstable) Acetone->Imine1 + NH3 Ammonia Ammonia (NH3) Ammonia->Imine1 Product Propan-2-amine (Target) Imine1->Product Reduction (H2/Hydride) Imine2 Imine II (Schiff Base) Product->Imine2 + Acetone (Fast!) Byproduct Di-isopropylamine (Impurity) Imine2->Byproduct Reduction

Figure 1: The "Runaway" Alkylation Pathway.[1] Note how the Target Product becomes a nucleophile for a second reaction cycle.

Corrective Action: To force the equilibrium toward the primary amine, you must violate standard stoichiometry.

  • Requirement: Use 10–15 equivalents of ammonia relative to acetone [1].

  • Mechanism: High ammonia concentration statistically crowds out the primary amine from attacking the ketone.

Module 2: Reagent Selection & Troubleshooting

User Question: "Which reducing agent should I use? NaBH4 is messy, but Cyanoborohydride is toxic."

Technical Analysis: The choice of reducing agent dictates your pH window and side-reaction profile.

Reducing AgentProtocol SuitabilityProsCons

/ Raney Nickel
Industrial / Scale-up Cleanest workup (filtration); inexpensive.Requires high-pressure vessel; Pyrophoric catalyst hazard [2].

General Lab pH stable (6-7); highly selective for imine over ketone.Toxic (HCN risk at low pH); difficult workup.

+

High Selectivity Titanium acts as Lewis acid and water scavenger, pushing imine formation to completion [3].Requires anhydrous conditions; Titanium emulsion workup can be tedious.

Aldehydes mostly Mild; Generally less effective for sterically hindered ketones than aldehydes.Slower kinetics for acetone; often requires acetic acid.
Module 3: The "Invisible Yield" (Isolation)

User Question: "My TLC shows conversion, but after rotovap, my flask is empty. Where is my product?"

Technical Analysis: Propan-2-amine boils at 32.4°C .[2][3] A standard rotary evaporator bath is often set to 40°C. You are distilling your product into the waste trap.

The Solution: Salt Formation You must isolate the amine as its Hydrochloride (HCl) salt, which is a solid and non-volatile.

Isolation Decision Tree

Isolation Start Reaction Complete Check Is Product Volatile? (BP < 80°C) Start->Check Volatile YES (Propan-2-amine) Check->Volatile NotVolatile NO Check->NotVolatile Action1 DO NOT ROTOVAP Volatile->Action1 Action4 Standard Extraction NotVolatile->Action4 Action2 Add HCl in Dioxane/Ether to reaction mixture Action1->Action2 Action3 Filter Precipitate (Amine-HCl Salt) Action2->Action3

Figure 2: Critical workflow for isolating low-boiling amines.

Module 4: Standard Operating Procedures (SOPs)
Method A: The Titanium Isopropoxide Method (High Selectivity)

Recommended for laboratory scale (1–10g) where selectivity is paramount.

Rationale:


 serves a dual purpose: it acts as a Lewis acid to activate the ketone and effectively scavenges water, driving the equilibrium toward the imine [3].
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Imine Formation:

    • Add Acetone (1.0 equiv) and Ammonia (7M in Methanol, 5.0–10.0 equiv) .

    • Add

      
       (1.25 equiv) dropwise.
      
    • Observation: The solution may turn slightly yellow/hazy.

    • Stir at room temperature for 6–12 hours. (Crucial for complete imine formation).

  • Reduction:

    • Cool to 0°C.

    • Add

      
       (1.5 equiv) portion-wise.[4] (Caution: Hydrogen gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Critical Step):

    • Add 2M aqueous

      
       to quench. A white precipitate (
      
      
      
      ) will form.
    • Filter through a Celite pad to remove titanium salts. Wash with Methanol.

    • Do not concentrate yet.

    • Add 4M HCl in Dioxane (excess) to the filtrate.

    • Evaporate solvents carefully or simply precipitate the salt by adding diethyl ether.

    • Collect the Propan-2-amine Hydrochloride solid.

Method B: Catalytic Hydrogenation (Raney Nickel)

Recommended for scale-up (>10g) or when boron impurities must be avoided.

Rationale: Heterogeneous catalysis allows for easy separation of the reducing agent. High pressure forces the unfavorable equilibrium.

  • Setup: High-pressure autoclave (Parr reactor).

  • Loading:

    • Load Acetone (1.0 equiv).

    • Load Methanol (Solvent).

    • Add Raney Nickel (approx 10-20 wt% of substrate). WARNING: Raney Ni is pyrophoric. Keep wet at all times.

    • Add Ammonia gas or liquid

      
       (excess, >10 equiv).
      
  • Reaction:

    • Pressurize with

      
       to 50–100 psi (3.5–7 bar).
      
    • Heat to 50–60°C. Stir vigorously for 12–24 hours.

  • Workup:

    • Cool and vent

      
       (Safety check).
      
    • Filter catalyst through Celite (Keep wet! Do not let dry Raney Ni touch air).

    • Add HCl to the filtrate to form the salt.

    • Concentrate to dryness to recover the Amine-HCl salt.

References
  • Reductive Amination Mechanism & Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Raney Nickel Hydrogenation Protocols

    • Adkins, H., & Billica, H. R. "The Preparation of Raney Nickel Catalysts and Their Use Under Conditions Comparable to Those for Platinum and Palladium Catalysts." Journal of the American Chemical Society, 1948, 70(2), 695–698.
  • Titanium(IV)

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. (Note: Protocol adapted for NaBH4 usage in modern contexts).
  • Physical Properties & Safety

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6363, Isopropylamine."

Sources

Overcoming solubility issues of phenethylamine salts in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenethylamine Solubility & Formulation Senior Application Scientist Desk | ID: SAS-902[1]

Overview

Welcome to the technical support repository for phenethylamine (PEA) and its salt forms. This guide addresses the recurrent solubility challenges encountered during HPLC sample preparation, in vitro bioassays, and stock solution storage.

The core solubility issues with phenethylamine salts (typically Hydrochloride, HCl) in biological buffers stem from two thermodynamic conflicts:

  • The Common Ion Effect: High chloride concentrations in buffers (e.g., PBS, Krebs) suppress the solubility of HCl salts.

  • pKa vs. pH Dynamics: The high pKa of primary amines (~9.8) risks free-base precipitation if buffer pH drifts upward.

Part 1: Diagnostic Workflow

Use this logic tree to identify the root cause of precipitation in your sample.

Solubility_Diagnosis Start Precipitation Observed Check_Solvent Check Solvent Matrix Start->Check_Solvent Is_PBS Is it PBS or High-Salt Buffer? Check_Solvent->Is_PBS Check_Conc Is Conc. > 10 mM? Is_PBS->Check_Conc Yes Check_pH Check pH vs. pKa Is_PBS->Check_pH No Common_Ion CAUSE: Common Ion Effect (Cl- saturation) Check_Conc->Common_Ion Yes Check_Conc->Check_pH No Is_Basic Is pH > 8.0? Check_pH->Is_Basic Free_Base CAUSE: Free Base Formation (Deprotonation) Is_Basic->Free_Base Yes Check_Temp Check Temperature Is_Basic->Check_Temp No Is_Cold Stored at 4°C? Check_Temp->Is_Cold Thermal_Crash CAUSE: Thermal Solubility Shift Is_Cold->Thermal_Crash Yes

Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes indicate diagnostic steps; Yellow nodes indicate the identified thermodynamic failure mode.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does my Phenethylamine HCl dissolve in water but precipitate immediately in PBS?

The Mechanism: This is a classic manifestation of the Common Ion Effect .

  • The Science: The solubility product constant (

    
    ) describes the equilibrium between the solid salt and its dissolved ions:
    
    
    
    
    In pure water, the only source of chloride (
    
    
    ) is the drug itself.[1] However, Phosphate Buffered Saline (PBS) contains approximately 137 mM NaCl . This high background concentration of chloride ions shifts the equilibrium to the left (precipitation) to satisfy the
    
    
    constant.
  • The Fix:

    • Dissolve the pure compound in a minimal volume of DMSO or pure water first.

    • Dilute slowly into the buffer.

    • If high concentrations (>10 mM) are required, switch to a buffer with a non-common counter-ion (e.g., Acetate or Nitrate buffers) or use the Tartrate salt of the amine if available.[1]

Q2: My stock solution was clear, but crystals formed after storing at 4°C. Can I re-dissolve it?

The Mechanism: Solubility is temperature-dependent.[1] Cooling a saturated solution reduces the kinetic energy available to keep the lattice disrupted.

  • The Fix:

    • Do not vortex cold suspensions; this often fails to break the lattice energy.

    • Protocol: Warm the vial to 37°C in a water bath for 10 minutes and sonicate.

    • Prevention: Store stock solutions in organic solvents (Ethanol or DMSO) at -20°C, rather than as aqueous solutions at 4°C. Aqueous stocks are also prone to degradation (oxidation/hydrolysis) over time.[1]

Q3: How does pH affect the solubility of phenethylamines?

The Mechanism: Phenethylamines are weak bases with a pKa typically around 9.8 .

  • The Science: According to the Henderson-Hasselbalch equation, at pH 7.4, the ratio of ionized (soluble) to unionized (insoluble oil) is high.[1] However, if your buffer pH drifts above 8.5, the concentration of the uncharged "free base" increases logarithmically. The free base is an oil that separates from water.

  • The Fix: Ensure your buffer has sufficient capacity to maintain pH < 8.0. Avoid using unbuffered water that may absorb CO2 or alkaline glass leachates.

Part 3: Comparative Solubility Data

The following data aggregates solubility limits for standard Phenethylamine HCl. Note that substituted derivatives (e.g., 2C-B, Mescaline) will have lower aqueous solubility due to increased lipophilicity.[1]

Solvent MatrixSolubility Limit (approx.)Primary Constraint
Pure Water (ddH2O) > 50 mg/mLHigh solubility due to ionization.[1]
Ethanol (95%) ~ 25 mg/mLGood for stock solutions; prevents hydrolysis.
DMSO / DMF ~ 30 mg/mLBest for high-conc stocks; cryo-stable.[1]
PBS (pH 7.2) < 10 mg/mL Common Ion Effect (Cl- interference).
Toluene / Hexane InsolublePolar salt cannot dissolve in non-polar matrix.[2]

Part 4: Validated Preparation Protocols

Protocol A: The "Cosolvent Spike" Method (Recommended)

Use this for bioassays requiring concentrations > 1 mM in buffer.

  • Weighing: Weigh the Phenethylamine HCl salt into a glass vial.

  • Primary Solubilization: Add DMSO (Dimethyl sulfoxide) to achieve a concentration 1000x higher than your final target concentration (e.g., if you need 10 µM final, make a 10 mM DMSO stock).

    • Why? DMSO disrupts the crystal lattice more effectively than water and is miscible with buffers.

  • Secondary Dilution: Pipette the DMSO stock directly into the vortexing buffer.

    • Constraint: Ensure final DMSO concentration is < 0.1% v/v to avoid cellular toxicity.

Protocol B: Direct Aqueous Preparation

Use this only for low-concentration analytical standards.

  • Dissolution: Dissolve the salt in pure deionized water first. Do not add directly to PBS.[3]

  • Verification: Inspect for clarity. Sonicate if necessary.

  • Buffering: Add 10x PBS concentrate to the water solution to reach 1x final concentration.

    • Why? Adding the salt to water first ensures full dissolution before the "salting out" pressure of the buffer ions is introduced.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link][1]

  • LibreTexts Chemistry (2023). The Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

Sources

Optimizing mobile phase for chiral HPLC separation of amphetamine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase for Chiral HPLC Separation of Amphetamine Isomers Role: Senior Application Scientist Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Introduction

Welcome to the Technical Support Center. Separating amphetamine isomers (D- and L-amphetamine) poses a classic chromatographic challenge: the analyte is a small, basic primary amine that interacts strongly with residual silanols on silica supports, leading to peak tailing and poor resolution.[1]

This guide moves beyond generic advice, providing optimized protocols for the three most effective chiral stationary phases (CSPs) for this application: Polysaccharide-based (Normal Phase) , Macrocyclic Antibiotic (Polar Ionic Mode) , and Crown Ether (Reversed Phase) .[1]

Part 1: Method Selection & Strategy

Q: Which column and mobile phase mode should I choose for amphetamine separation?

A: Your choice depends on your detection method (UV vs. MS) and available instrumentation. Use the decision matrix below to select the optimal system.

  • Scenario A (UV Detection, Robustness): Use Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) in Normal Phase.[1] This is the industry standard for raw materials and finished products.

  • Scenario B (LC-MS/MS, Biological Samples): Use Macrocyclic Antibiotic columns (e.g., Chirobiotic V2) in Polar Ionic Mode.[1] This mode uses volatile additives and high organic content, offering high sensitivity.[1]

  • Scenario C (Aqueous Samples, Trace Analysis): Use Crown Ether columns (e.g., Crownpak CR(+)).[2] This requires highly acidic aqueous mobile phases but offers exceptional selectivity for primary amines.

Visualization: Method Selection Decision Matrix

MethodSelection cluster_tips Key Constraints Start Start: Define Analytical Goal Detection Detection Method? Start->Detection UV UV / DAD Only Detection->UV Standard QC MS LC-MS / MS-MS Detection->MS Bioanalysis NormalPhase Normal Phase (NP) Column: Amylose/Cellulose (e.g., AD-H) MP: Hexane/IPA + DEA UV->NormalPhase Best Resolution ReversePhase Reversed Phase (RP) Column: Crown Ether (e.g., Crownpak CR+) MP: pH 1.5 HClO4 / MeOH UV->ReversePhase Aqueous Specific PolarIonic Polar Ionic Mode (PIM) Column: Vancomycin (e.g., Chirobiotic V2) MP: MeOH + HOAc/NH4OH MS->PolarIonic Volatile Buffers Tip1 NP requires basic additive (DEA) NormalPhase->Tip1 Tip2 RP Crown Ether requires pH < 2.0 ReversePhase->Tip2

Figure 1: Decision matrix for selecting the optimal chiral method based on detection limits and sample matrix.

Part 2: Mobile Phase Optimization Protocols

Q: How do I eliminate peak tailing on Polysaccharide columns (Normal Phase)?

A: Amphetamines are basic amines.[3] Without a basic additive, they interact with the acidic silanols of the silica support, causing severe tailing.

The Protocol (Chiralpak AD-H / OD-H):

  • Base Solvent: n-Hexane (90%) / Isopropanol (10%).

  • The Critical Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .

    • Why: DEA competes with the amphetamine for the active silanol sites, effectively "shielding" the stationary phase and sharpening the peak.

  • Preparation: Premix the DEA into the alcohol portion before mixing with hexane to ensure homogeneity.

ParameterRecommendation
Column Chiralpak AD-H or OD-H (5 µm)
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C (Lower to 15°C if resolution < 1.5)

Warning: Do not use DEA with LC-MS systems as it suppresses ionization and contaminates the source.

Q: What is "Polar Ionic Mode" and how do I optimize it for LC-MS?

A: Polar Ionic Mode (PIM) is unique to Macrocyclic Glycopeptide phases (like Chirobiotic V2). It uses a non-aqueous mobile phase with ionic additives, providing high ionization efficiency for MS.[4]

The Protocol (Chirobiotic V2):

  • Base Solvent: 100% Methanol (LC-MS grade).

  • Additives: A specific ratio of Acid and Base is required to control the ionization state of both the stationary phase (Vancomycin) and the analyte.

  • Standard Recipe: Methanol / Acetic Acid / Ammonium Hydroxide (100 : 0.1 : 0.02 v/v/v).

    • Mechanism:[1][4][5] The acid/base ratio tunes the charge of the Vancomycin chiral pocket. Amphetamine must be protonated, while the carboxyl groups on the stationary phase must be ionized to facilitate ionic interactions.

Q: How do I use Crown Ether columns (Crownpak CR) correctly?

A: Crown ethers separate primary amines via a "host-guest" complexation. This mechanism only works if the amine is fully protonated (ammonium form,


).

The Protocol (Crownpak CR+):

  • Acidity is Non-Negotiable: You must use a strongly acidic aqueous mobile phase (pH 1.0 – 2.0).

  • Acid Choice: Perchloric Acid (HClO4) is the gold standard.

    • Why: Perchlorate anions (

      
      ) form suitable ion pairs that improve the solubility and kinetics of the complex.
      
  • Organic Modifier: Methanol is used to modulate retention, but typically kept low (0–15%).

ParameterRecommendation
Mobile Phase pH 1.5 HClO4 (aq) : Methanol (85 : 15)
Temperature Lower temperatures (10°C - 25°C) significantly increase retention and resolution.
Caution Never flush this column with 100% organic solvent without first washing out the acid with water.

Part 3: Troubleshooting Guide

Q: My resolution ( ) is dropping over time. What is happening?

A: This is often due to the evaporation of volatile additives (DEA or TFA) from the mobile phase reservoir, changing the effective pH and ionic strength.

Troubleshooting Workflow:

  • Check Reservoir: Are you using a closed cap? Volatile amines like DEA evaporate rapidly.

  • Refresh Mobile Phase: Prepare fresh mobile phase daily. Do not "top off" old solvents.

  • Column History: If using a Polysaccharide column, did you accidentally inject a "dirty" sample?

    • Fix: Wash the column with 100% Ethanol (for immobilized phases like IA/IB) or IPA (for coated phases like AD/OD) at 0.5 mL/min for 2 hours to strip strongly bound matrix components.

Q: I see "Ghost Peaks" or baseline noise in Polar Ionic Mode.

A: This is common when using Ammonium Hydroxide/Acetic Acid mixtures if the quality of the additives is poor or if "memory effects" occur in the LC system.

  • Solution: Use highest purity (LC-MS grade) additives.

  • System Wash: Flush the system (without column) with 50:50 Water:Methanol with 0.1% Formic Acid to remove basic residues from the lines.

Visualization: Peak Tailing Troubleshooting

TailingTroubleshoot Problem Symptom: Peak Tailing (> 1.5) CheckMode Check Separation Mode Problem->CheckMode NP Normal Phase (Polysaccharide) CheckMode->NP RP Reversed Phase (Crown Ether) CheckMode->RP ActionNP Increase Basic Additive (Add 0.1% DEA or TEA) NP->ActionNP Silanol Interaction ActionRP Lower pH (Ensure pH < 2.0) RP->ActionRP Insufficient Protonation CheckSample Check Sample Solvent ActionNP->CheckSample If persists ActionRP->CheckSample If persists Dilute Dilute in Mobile Phase CheckSample->Dilute Solvent Mismatch

Figure 2: Step-by-step logic for diagnosing and fixing peak tailing issues specific to amine separations.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) instead of DEA for amphetamines? A: Generally, no for Normal Phase. TFA is an acid. Amphetamines are basic.[3] Adding TFA protonates the amine, which can actually increase retention excessively or cause ion-exclusion effects on silica columns unless a matching base is also present. However, TFA is used in Polar Ionic Mode (as Ammonium Trifluoroacetate) to improve MS sensitivity [3].

Q: Why is temperature control so critical for amphetamines? A: Chiral recognition is driven by enthalpy (


) and entropy (

). For amphetamines on polysaccharide columns, the separation is often enthalpy-driven. Lowering the temperature (e.g., from 30°C to 15°C) usually increases the separation factor (

) and resolution (

), although it increases system pressure [5].

Q: My Crownpak CR(+) column is showing high backpressure. Can I backflush it? A: No. Daicel strongly advises against backflushing Crownpak columns as it can disturb the packed bed. High pressure usually indicates precipitation (e.g., buffer salts in high organic) or dirty frit. Wash with water (to remove salts) followed by the standard mobile phase [10].

References

  • BenchChem. (2025).[3][6] Selection of chiral stationary phases for amphetamine analogue separation. Retrieved from 3

  • Supelco/Sigma-Aldrich. (2013).[7] Methods for Quantitative Chiral Determination of the d- and l- Enantiomers of Amphetamine and Methamphetamine. Retrieved from 7

  • Bioanalysis Zone. Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Retrieved from 4

  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. Retrieved from 8[8]

  • BenchChem. (2025).[3][6] Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from 6

  • SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine. Retrieved from 9

  • Chiral Technologies. (2014).[10][11] Fast Separation of Amphetamine and Methamphetamine Enantiomers on a CHIRALPAK AD-H Column by SFC. Retrieved from 11

  • Agilent Technologies. Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from 12

  • UVISON Technologies. Instruction Manual for CHIRALPAK AD-H Columns. Retrieved from 13[10]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) / CR(-). Retrieved from 10

Sources

Technical Support Center: Troubleshooting Low Conversion in the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. The Bischler-Napieralski (BN) reaction is a cornerstone methodology for constructing 3,4-dihydroisoquinolines from


-arylethylamides, serving as a critical step in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds.

Despite its utility, researchers frequently encounter stalled reactions, low conversions, or complex degradation profiles. This guide provides field-proven diagnostic tools, mechanistic troubleshooting, and optimized protocols to overcome these bottlenecks.

Diagnostic Data Presentation

When conversion is low, the first variable to isolate is the dehydrating agent. The table below compares the thermodynamic and kinetic profiles of standard versus modern reagent systems to help you select the optimal conditions for your substrate.

Reagent SystemTypical TempSubstrate Electronic RequirementFunctional Group ToleranceTypical Yield RangePrimary Failure Mode
POCl₃ 80 °C to RefluxElectron-Rich (EDGs required)Low (Thermal degradation)40% - 85%Incomplete conversion (stalled)
P₂O₅ / POCl₃ RefluxNeutral to Mildly DeactivatedVery Low30% - 70%Charring, retro-Ritter side reactions
Tf₂O / 2-Chloropyridine -20 °C to 25 °CHighly Deactivated (EWGs tolerated)High (Mild conditions)75% - 98%Moisture sensitivity (hydrolysis of Tf₂O)
Troubleshooting FAQs

Q1: My reaction with POCl₃ is stalling at <20% conversion despite extended reflux. Why is this happening and how do I force it to completion? Causality: The BN reaction proceeds via an intramolecular electrophilic aromatic substitution (EAS). POCl₃ activates the amide to form a nitrilium or iminium intermediate. If your aryl ring lacks electron-donating groups (or contains electron-withdrawing groups), its nucleophilicity is insufficient to attack this intermediate [1]. Solution: You must increase the electrophilicity of the activated intermediate. Switch to the Banwell/Movassaghi modification using trifluoromethanesulfonic anhydride (Tf₂O). Tf₂O generates a highly reactive triflyliminium species that forces cyclization even on heavily deactivated rings[2].

Q2: I tried pushing the reaction by heating P₂O₅/POCl₃ to 150 °C, but I isolated a complex mixture with black tar. What went wrong? Causality: Harsh thermal conditions combined with potent Brønsted/Lewis acids lead to catastrophic decomposition. Specifically, the intermediate can undergo a retro-Ritter reaction (yielding styrenes) or general polymerization before cyclization can occur [1]. Solution: Shift to a kinetically favored, low-temperature protocol. Using Tf₂O with 2-chloropyridine allows the reaction to reach completion between -20 °C and 0 °C. The 2-chloropyridine acts as a non-nucleophilic acid scavenger—it neutralizes the generated triflic acid without attacking the highly electrophilic intermediate [3].

Q3: My substrate contains a protected hydroxyl group, but I am still seeing a major side product. Does the protecting group matter? Causality: Yes. If the protecting group is too labile or insufficiently bulky, the oxygen atom can competitively attack the activated amide, leading to oxazoline formation rather than the desired 3,4-dihydroisoquinoline [3]. Solution: Ensure the hydroxyl group is protected with a sterically demanding group (e.g., a Triisopropylsilyl (TIPS) ether) prior to the reaction to sterically and electronically block this intramolecular side reaction.

Optimization Workflow

BNTroubleshooting Start Start: β-arylethylamide Cyclization Q1 Is the aromatic ring electron-rich? Start->Q1 Rich_Yes Standard Conditions (POCl3, Reflux) Q1->Rich_Yes Yes Rich_No Deactivated Ring Q1->Rich_No No Check Assess Conversion (TLC / LCMS) Rich_Yes->Check Q2 Are there sensitive functional groups? Rich_No->Q2 Sens_Yes Mild Conditions (Tf2O, 2-ClPy, -20°C) Q2->Sens_Yes Yes Sens_No Harsh Conditions (P2O5 / POCl3, Reflux) Q2->Sens_No No Sens_Yes->Check Sens_No->Check Yield_Low Low Conversion Check->Yield_Low Yield_Side Side Products / Tar Check->Yield_Side Opt_Tf2O Switch to Banwell/ Movassaghi Protocol Yield_Low->Opt_Tf2O Yield_Side->Opt_Tf2O

Caption: Workflow for optimizing Bischler-Napieralski reaction conditions to resolve low conversion.

Experimental Protocols
Protocol A: Standard POCl₃ Cyclization (For Electron-Rich Substrates)

Self-Validation Check: The reaction should transition from a heterogeneous suspension to a homogeneous yellow/orange solution upon heating, indicating successful intermediate formation.

  • Preparation: Dissolve the

    
    -arylethylamide (1.0 equiv) in dry toluene or dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) [1].
    
  • Activation: Cool the reaction flask to 0 °C. Slowly add POCl₃ (2.0–3.0 equiv) dropwise via syringe.

  • Cyclization: Gradually warm the mixture to reflux. Maintain reflux for 2–4 hours. Monitor via TLC (Note: Aliquots must be quenched in aqueous base before spotting to prevent streaking on the silica plate).

  • Quench & Work-up: Cool to room temperature. Carefully pour the mixture onto crushed ice. Basify the aqueous phase to pH 8–9 using saturated aqueous Na₂CO₃ or NaOH. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: High-Efficacy Mild Protocol (Tf₂O / 2-Chloropyridine)

Self-Validation Check: The use of 2-chloropyridine prevents N-alkylation while buffering the system. The reaction must remain strictly anhydrous; Tf₂O hydrolyzes rapidly in the presence of moisture, generating triflic acid which can prematurely cleave protecting groups and stall the reaction [2][3].

  • Preparation: Dissolve the

    
    -arylethylamide (1.0 equiv) in strictly anhydrous DCM (0.1 M concentration). Cool the flask to -20 °C using a dry ice/ethylene glycol bath under an argon atmosphere [1].
    
  • Base Addition: Add 2-chloropyridine (2.0 equiv) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. The solution will typically turn bright yellow or orange, visually confirming the formation of the highly electrophilic triflyliminium intermediate.

  • Cyclization: Stir the reaction mixture at -20 °C for 30 minutes. Allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

  • Quench & Work-up: Quench the reaction at 0 °C by adding water. Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

References
  • BenchChem. Improving the yield of the Bischler-Napieralski reaction for isoquinolines - Benchchem.
  • Banwell, M. G., et al. Trifluoromethanesulfonic Anhydride-(N,N-Dimethylamino)pyridine as a Reagent Combination for Effecting Bischler-Napieralski Cyclisation under Mild Conditions. RSC Publishing.
  • Movassaghi, M., et al. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.

Optimization of reaction conditions for N-alkylation of primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and validate the N-alkylation of primary amines.

The fundamental challenge in this chemistry is the "runaway train" effect: the addition of an alkyl group increases the electron density on the nitrogen via inductive effects, making the resulting secondary amine more nucleophilic than the starting primary amine. This often leads to uncontrolled over-alkylation. The resources below provide mechanistically grounded strategies to bypass this issue.

Diagnostic Workflow

Workflow A Primary Amine Starting Material B Is strict mono-alkylation critical? A->B C Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) B->C Yes (High Selectivity) D Direct Alkylation (Alkyl Halide) B->D No / Halide Required G Secondary Amine Isolated C->G E Optimize Conditions: CsOH/Cs2CO3 in DMF/DMSO D->E F Add KI Catalyst (Finkelstein Mechanism) E->F If Slow/Hindered E->G Good Conversion F->G

Decision tree for optimizing secondary amine synthesis from primary amines.

Knowledge Base: Troubleshooting & FAQs

Issue: Complex Product Mixtures (Over-Alkylation) Q: Why does my direct alkylation yield a mixture of secondary, tertiary, and quaternary amines? A: This is driven by thermodynamics and nucleophilicity. A secondary amine is more nucleophilic than a primary amine due to the electron-donating inductive effect of the newly added alkyl group. Consequently, the newly formed secondary amine competes effectively with the starting material for the alkylating agent, leading to a cascade of over-alkylation[1].

Issue: Poor Selectivity in Direct Alkylation Q: I am restricted to using an alkyl halide. How can I chemically force the reaction to stop at mono-alkylation? A: You must manipulate the reaction environment to suppress the reactivity of the secondary amine.

  • The Cesium Effect: By using 0.1 to 3.0 molar equivalents of a cesium base (e.g., CsOH or Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF or DMSO, you can preferentially promote mono-N-alkylation. The large ionic radius of cesium alters the aggregation state of the base, selectively deprotonating the primary amine while suppressing the reactivity of the secondary amine adduct[2].

  • Competitive Protonation: Alternatively, you can control the reaction conditions such that the more basic secondary amine remains protonated (forming a non-nucleophilic salt) while the primary amine is selectively deprotonated and available for alkylation.

Issue: Sluggish Reaction Kinetics Q: My alkylation is extremely slow, even with heating. How can I accelerate it without increasing over-alkylation? A: If you are utilizing alkyl chlorides or bromides, introduce a catalytic amount (0.1 eq) of Potassium Iodide (KI). This initiates a Finkelstein reaction mechanism. The chloride/bromide is substituted in situ by the iodide ion. Because the C-I bond is weaker and iodine is a superior leaving group, the resulting alkyl iodide is a much more reactive electrophile, accelerating the rate-determining step without requiring harsher temperatures that promote over-alkylation[1].

Issue: Complete Failure of Direct Alkylation Q: What is the best alternative if optimizing direct alkylation still yields unacceptable purity? A: Transition your synthetic route to Reductive Amination . This is a highly selective, one-pot procedure where the primary amine condenses with an aldehyde or ketone to form an imine intermediate. The imine is subsequently reduced to the secondary amine. Because the resulting secondary amine cannot readily react with another equivalent of carbonyl under these specific reducing conditions, over-alkylation is inherently prevented[1].

Data Center: Optimization Parameters

Summarized below are the critical variables to adjust when tuning your reaction conditions for maximum mono-alkylation selectivity.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Selection NaOH / KOH / Et₃NCsOH or Cs₂CO₃ (0.1 - 3.0 eq)Cesium bases in polar aprotic solvents alter the transition state, favoring primary amine deprotonation and securing the secondary amine from further reaction[2].
Solvent System Protic (Methanol, EtOH)Polar Aprotic (DMF, DMSO)Protic solvents hydrogen-bond to the amine nucleophile, dampening reactivity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive[2].
Stoichiometry 1:1 Amine to Halide2:1 to 5:1 Amine to HalideAn overwhelming excess of primary amine statistically outcompetes the secondary amine product for the electrophile[1].
Catalysis NoneKI (0.1 eq) for Cl/Br halidesAccelerates the reaction via in situ generation of a highly reactive alkyl iodide intermediate (Finkelstein reaction)[1].

Protocol Vault: Self-Validating Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the checkpoint criteria.

Protocol 1: Cesium-Promoted Selective Mono-N-Alkylation

Use this when direct alkylation with an alkyl halide is mandatory.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Hydroxide (CsOH) monohydrate or anhydrous Cesium Carbonate (1.5 eq). Stir at room temperature for 15 minutes to allow for equilibration[2].

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. If using an alkyl chloride/bromide, add KI (0.1 eq) simultaneously.

  • Reaction & Monitoring: Stir at room temperature (or heat to 40-60 °C if sterically hindered).

    • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the primary amine peak disappears. The mass spectrum should show the [M+H]⁺ of the secondary amine, with the tertiary amine [M+Alkyl+H]⁺ peak constituting <5% of the total ion current.

  • Work-up: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Reductive Amination (High Selectivity Alternative)

Use this for guaranteed mono-alkylation when the corresponding aldehyde/ketone is available.

  • Imine Formation: Dissolve the primary amine (1.0 eq) and the target aldehyde or ketone (1.05 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Stir at room temperature for 1-2 hours[1].

    • Self-Validation Checkpoint: Analyze an aliquot via IR spectroscopy or NMR. You must observe the disappearance of the carbonyl C=O stretch (~1710 cm⁻¹) and the appearance of an imine C=N stretch (~1650 cm⁻¹).

  • Reduction: Cool the flask to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The mild nature of this reducing agent ensures the imine is reduced without reducing unreacted aldehydes/ketones[1].

  • Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates complete consumption of the imine.

  • Work-up: Quench slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure secondary amine.

References

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Publishing URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of Receptor Binding Profiles of DMA Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyamphetamines (DMAs) represent a foundational class of methoxylated phenethylamine derivatives utilized extensively in neuropharmacology to probe serotonin (5-HT) receptor function. The positional isomerism of the methoxy groups on the phenyl ring dictates the compound's binding affinity, functional efficacy, and receptor subtype selectivity. As a Senior Application Scientist, I have designed this guide to provide a rigorous comparative analysis of 2,5-DMA, 3,4-DMA, and 2,4-DMA. By detailing their structure-activity relationships (SAR) and providing validated experimental protocols, this document equips researchers with the mechanistic insights necessary for robust drug development and receptor profiling.

Structural Dynamics and Pharmacological Significance

The pharmacological profile of DMA isomers is heavily dependent on the spatial orientation of the methoxy (-OCH3) substituents. The 5-HT2A receptor binding pocket, situated within the transmembrane helices of the GPCR, exhibits strict steric and electrostatic requirements.

  • 2,5-DMA : The 2,5-dimethoxy substitution pattern is considered the archetypal arrangement for high-affinity 5-HT2A receptor binding among phenethylamines. The oxygen atoms at these positions are hypothesized to engage in critical hydrogen bonding and dipole interactions with specific serine and threonine residues in the binding pocket, stabilizing the active receptor conformation (1)[1].

  • 3,4-DMA : Shifting the methoxy groups to the 3,4-positions results in a dramatic loss of affinity. The 3,4-arrangement creates steric clashes or fails to align with the necessary hydrogen bond donors/acceptors in the 5-HT2A receptor, rendering it significantly less potent (2)[2].

  • 2,4-DMA : This isomer shares the ortho-methoxy group with 2,5-DMA but shifts the meta-methoxy to the para-position. Pharmacologically, 2,4-DMA is essentially equipotent to 2,5-DMA, indicating that the 2-position methoxy group is a primary driver of affinity, while the second methoxy group offers some positional flexibility as long as it avoids the 3-position (3)[3].

Comparative Quantitative Binding Data

To objectively evaluate the performance of these isomers, we compare their inhibition constants (


) at the 5-HT2A and 5-HT1 receptors. 2,5-Dimethoxy-4-methylamphetamine (DOM) is included as a high-affinity reference standard to contextualize the baseline DMA affinities.
CompoundSubstitution Pattern5-HT2A Affinity (

, nM)
5-HT1 Affinity (

, nM)
Functional Profile (5-HT2A)
2,5-DMA 2,5-dimethoxy2,5021,020Partial Agonist
3,4-DMA 3,4-dimethoxy43,30064,600Weak Agonist / Inactive
2,4-DMA 2,4-dimethoxy~2,500*N/APartial Agonist
DOM (Ref)2,5-dimethoxy-4-methyl100N/AStrong Partial Agonist

*Estimated based on equipotency to 2,5-DMA in in vitro functional assays[3].

The data clearly demonstrates that the 2,5- and 2,4-substitution patterns yield an affinity an order of magnitude higher than the 3,4-pattern (4)[4]. However, all un-substituted DMAs (lacking a lipophilic 4-position substituent like the methyl group in DOM) exhibit relatively low potency compared to their DOx counterparts.

Mechanistic Pathway: 5-HT2A Receptor Activation

Upon binding to the 5-HT2A receptor, active DMA isomers (like 2,5-DMA) stabilize the active conformation of the receptor, leading to the coupling and activation of the


 protein. This initiates a canonical signaling cascade, mobilizing intracellular calcium.

G DMA DMA Isomer (Agonist) Receptor 5-HT2A Receptor DMA->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Caption: 5-HT2A receptor canonical Gq signaling pathway activated by DMA isomers.

Experimental Methodology: Radioligand Competition Binding Assay

To generate reliable


 values for DMA isomers, researchers must employ a highly controlled radioligand competition binding assay. The following protocol utilizes 

ketanserin (a 5-HT2A antagonist) to label the receptors, allowing for the determination of the DMA isomer's displacement capacity.
Rationale and Causality
  • Cell Line Selection : HEK-293 cells stably expressing human 5-HT2A receptors are preferred over rodent brain homogenates. Causality: Tissue homogenates contain a heterogeneous mix of 5-HT receptor subtypes (e.g., 5-HT2C, 5-HT1A). Transfected HEK-293 cells provide a self-validating, isolated system to measure pure 5-HT2A binding kinetics without cross-reactivity noise.

  • Radioligand Choice :

    
    ketanserin is chosen for its high specificity and affinity for 5-HT2A receptors. Causality: While 
    
    
    
    DOI (an agonist) can be used to label the high-affinity state of the receptor,
    
    
    ketanserin provides a more stable baseline for the total receptor population binding, ensuring reproducible displacement curves.
Step-by-Step Protocol
  • Membrane Preparation : Harvest HEK-293 cells expressing h5-HT2A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM

    
    , 0.1% ascorbic acid, pH 7.4).
    
  • Ligand Preparation : Prepare serial dilutions of the DMA isomer (competitor) ranging from

    
     M to 
    
    
    
    M.
  • Incubation : In a 96-well plate, combine:

    • 50 µL of

      
      ketanserin (final concentration ~1 nM).
      
    • 50 µL of DMA isomer dilution (or buffer for total binding, or 10 µM mianserin for non-specific binding).

    • 100 µL of membrane suspension (approx. 15-20 µg protein/well). Incubate the plate at 37°C for 30 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: Phenethylamines and lipophilic radioligands often exhibit high non-specific binding to glass fibers. PEI coats the filters with positive charges, repelling the ligand and drastically lowering background noise.

  • Washing : Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection : Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

Workflow Membrane 1. Membrane Preparation (HEK-293 5-HT2A) Incubation 2. Incubation Radioligand + DMA Isomer Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Glass Fiber) Incubation->Filtration Washing 4. Washing (Remove Unbound Ligand) Filtration->Washing Detection 5. Liquid Scintillation Counting Washing->Detection Analysis 6. Data Analysis (Non-linear Regression for Ki) Detection->Analysis

Caption: Step-by-step workflow for radioligand competition binding assay.

Data Validation and Self-Validating Systems

To ensure the integrity of the protocol, the assay must be self-validating:

  • Z'-Factor Calculation : Calculate the Z'-factor using the total binding (positive control) and non-specific binding (negative control). A Z'-factor > 0.5 indicates a robust assay suitable for comparing the subtle differences between DMA isomers.

  • Cheng-Prusoff Equation : Convert the experimental

    
     values to 
    
    
    
    values using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the concentration of
    
    
    ketanserin and
    
    
    is its dissociation constant. This normalizes the data, making it independent of the specific radioligand concentration used.

Conclusion

The comparative analysis of DMA isomers underscores the exquisite sensitivity of the 5-HT2A receptor to the positional arrangement of methoxy substituents. The 2,5-dimethoxy pattern (2,5-DMA) and the 2,4-dimethoxy pattern (2,4-DMA) provide the necessary steric and electrostatic profile for moderate receptor affinity, whereas the 3,4-dimethoxy pattern (3,4-DMA) results in a near-total loss of binding capability. Understanding these SAR dynamics is crucial for drug development professionals designing novel serotonergic therapeutics or diagnostic radiotracers.

References

  • Title : 3,4-Dimethoxyamphetamine - Wikipedia Source : Wikipedia URL : [Link]

  • Title : 2,5-Dimethoxyamphetamine - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Pharmacology and Toxicology of Amphetamine and Related Designer Drugs Source : ResearchGate URL :[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Illicit Drug Testing in Seized Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of illicit drugs in seized materials. It is intended for researchers, forensic scientists, and drug development professionals seeking to establish and validate robust analytical methods that adhere to the highest standards of scientific integrity and are defensible in a legal context. We will explore the critical parameters of method validation, providing both the theoretical underpinnings and practical, step-by-step protocols. The experimental choices are explained not merely as procedural steps, but as logical necessities for ensuring the reliability and accuracy of results.

The Imperative of Method Validation in Forensic Drug Analysis

In the realm of forensic science, the identification and quantification of illicit substances in seized materials carry significant legal and societal implications. An analytical result can be the cornerstone of a criminal investigation and prosecution. Therefore, the methods used to generate these results must be rigorously validated to ensure they are "fit for purpose."[1][2] Method validation is the process of providing objective evidence that a particular analytical method is reliable for its intended use.[2] This process is mandated by authoritative bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the United Nations Office on Drugs and Crime (UNODC) to ensure the quality and consistency of results across different laboratories.[1][3]

Core Validation Parameters: A Deep Dive

The validation of an analytical method is a multifaceted process that examines several key performance characteristics.[4] These parameters are interconnected and collectively provide a comprehensive evaluation of a method's capabilities and limitations.

Specificity/Selectivity

Expertise & Experience: Specificity, or selectivity, is arguably the most critical validation parameter for the qualitative analysis of seized drugs. It is the ability of the method to unequivocally identify the target analyte in the presence of other components that are expected to be present, such as cutting agents, impurities from the synthesis process, and other controlled substances.[1][4] In the context of seized drug analysis, a lack of specificity can lead to false-positive results, which are unacceptable in a forensic setting. For instance, common cutting agents for cocaine include lidocaine, procaine, and benzocaine, which have similar chemical structures and can interfere with less specific analytical techniques.[5] Therefore, a validated method must be able to distinguish the target drug from these potential interferents.

Experimental Protocol for Specificity Assessment:

  • Preparation of Samples:

    • Prepare a standard solution of the target analyte at a concentration relevant to typical casework.

    • Prepare individual solutions of known potential interferents (e.g., common cutting agents, synthesis byproducts, related drug analogues) at concentrations that might realistically be encountered.

    • Prepare a mixed solution containing the target analyte and all potential interferents.

    • Prepare a blank matrix sample (e.g., a benign powder like lactose or mannitol) to assess for any background interference.

  • Analysis:

    • Analyze the individual solutions of the target analyte and each potential interferent to establish their characteristic analytical response (e.g., retention time in chromatography, mass spectrum, or infrared spectrum).

    • Analyze the blank matrix sample to ensure no interfering peaks or signals are present at or near the characteristic response of the target analyte.

    • Analyze the mixed solution to demonstrate that the target analyte's signal can be clearly resolved and identified without interference from the other components.

  • Acceptance Criteria:

    • The analytical signal of the target analyte in the mixed sample must be clearly distinguishable from the signals of all potential interferents.

    • The blank matrix should not produce any signal that could be misinterpreted as the target analyte.

    • For chromatographic methods, there should be adequate resolution between the peak of the target analyte and any adjacent peaks.

G

Linearity and Range

Expertise & Experience: For quantitative methods, linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range.[6] This is crucial for accurately determining the purity of a seized drug sample. The range of the method is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6] Establishing a wide linear range is important as the concentration of drugs in seized materials can vary significantly. A regression coefficient (R²) value close to 1.0 is a strong indicator of linearity.[7]

Experimental Protocol for Linearity and Range Assessment:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of a certified reference material of the target analyte.

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations, spanning the expected range of concentrations in seized samples. The concentrations should be evenly spaced.

  • Analysis:

    • Analyze each calibration standard in triplicate to minimize the impact of random error.

    • Record the analytical response for each concentration.

  • Data Evaluation:

    • Plot the mean analytical response versus the concentration of the analyte.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Acceptance Criteria:

    • The plot of response versus concentration should be linear.

    • The coefficient of determination (R²) should be ≥ 0.995.[8]

    • A visual inspection of the residual plot should show a random distribution of points around the x-axis.

Accuracy

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value.[4] In quantitative analysis of seized drugs, accuracy is paramount for ensuring that the reported purity is a true representation of the sample's composition. Accuracy is typically assessed by determining the percent recovery of a known amount of analyte spiked into a blank matrix.[8] Low recovery values may indicate that the analyte is being lost during sample preparation or that there are matrix effects suppressing the analytical signal.

Experimental Protocol for Accuracy Assessment:

  • Preparation of Spiked Samples:

    • Prepare a blank matrix similar to that of the seized samples (e.g., lactose for a powder sample).

    • Spike the blank matrix with a known amount of the target analyte at three different concentration levels (low, medium, and high) within the linear range of the method.

    • Prepare at least three replicates at each concentration level.

  • Analysis:

    • Analyze the spiked samples using the developed method.

    • Determine the concentration of the analyte in each sample using the calibration curve established during the linearity assessment.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the formula:

      • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Calculate the mean percent recovery and the relative standard deviation (RSD) at each concentration level.

  • Acceptance Criteria:

    • The mean percent recovery should typically be within 80-120% of the true value. For assays of active ingredients, a tighter range of 98-102% is often expected.[8][9]

Precision

Expertise & Experience: Precision is a measure of the agreement between a series of measurements of the same homogeneous sample.[4] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision obtained by the same analyst on the same instrument over a short period.

  • Intermediate Precision: The precision obtained within the same laboratory but on different days, by different analysts, or on different instruments.

Good precision is essential to demonstrate that the method is reproducible and that the results are not subject to significant random variation.

Experimental Protocol for Precision Assessment:

  • Preparation of Samples:

    • Prepare a homogeneous sample of the target analyte at three different concentrations (low, medium, and high) within the linear range.

  • Repeatability (Intra-assay Precision):

    • Analyze at least six replicates of each concentration level on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD for the results at each concentration level.

  • Intermediate Precision:

    • Have a different analyst, on a different day, and if possible, on a different instrument, analyze at least six replicates of each concentration level.

    • Calculate the mean, standard deviation, and RSD for the results at each concentration level.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should generally be ≤ 15%. For assays, a more stringent RSD of ≤ 2% is often required.[8][9]

G

Robustness

Expertise & Experience: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[6][10][11] It provides an indication of the method's reliability during normal use. Robustness testing is crucial because it identifies the critical parameters that must be carefully controlled to ensure the method's performance. For example, in High-Performance Liquid Chromatography (HPLC), small changes in the pH of the mobile phase or the column temperature can sometimes have a significant impact on the separation of compounds.

Experimental Protocol for Robustness Assessment:

  • Identify Critical Parameters:

    • Identify the method parameters that are most likely to influence the results (e.g., for HPLC: mobile phase pH, mobile phase composition, column temperature, flow rate; for GC: oven temperature ramp rate, carrier gas flow rate).

  • Introduce Deliberate Variations:

    • For each identified parameter, introduce small, deliberate variations around the nominal value (e.g., pH ± 0.2 units, temperature ± 5°C).

    • A common approach is to use a one-factor-at-a-time (OFAT) design, where one parameter is varied while the others are held constant.[12]

  • Analysis and Evaluation:

    • Analyze a standard sample under each of the varied conditions.

    • Evaluate the effect of each variation on the analytical results (e.g., retention time, peak shape, resolution, and quantitative results).

  • Acceptance Criteria:

    • The analytical results should not be significantly affected by the small variations in the method parameters.

    • Any parameters that are found to have a significant effect on the results should be identified and carefully controlled in the final method protocol.

Comparison of Analytical Techniques

The choice of analytical technique is a critical decision in the development of a method for seized drug analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly used techniques in forensic toxicology.[9][13]

Validation ParameterGC-MSLC-MS/MSJustification for Choice
Specificity High, especially with mass spectral library matching. Can struggle with isomers.[14]Very high, due to the selectivity of both the chromatographic separation and the mass filtering in tandem MS. Excellent for isomer differentiation.LC-MS/MS is often preferred for complex mixtures or when isomeric differentiation is critical.
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.995Both techniques can achieve excellent linearity.
Accuracy (% Recovery) Generally 80-120%Generally 80-120%Both techniques can provide high accuracy, though LC-MS/MS can be more susceptible to matrix effects which may impact recovery.[13]
Precision (RSD%) Typically ≤ 15%Typically ≤ 15%Both techniques are capable of high precision.
Robustness Generally robust, but sensitive to changes in injection port temperature and carrier gas flow.Can be sensitive to changes in mobile phase composition and pH, which can affect ionization efficiency.[10]Robustness testing is critical for both techniques to identify and control critical parameters.

Conclusion

The validation of analytical methods for the testing of illicit drugs in seized materials is a fundamental requirement for ensuring the scientific integrity and legal defensibility of forensic laboratory results. This guide has provided a comprehensive overview of the key validation parameters, including specificity, linearity, accuracy, precision, and robustness. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analysts can develop and validate methods that are reliable, accurate, and fit for their intended purpose. The choice of analytical technique will depend on the specific requirements of the analysis, but both GC-MS and LC-MS/MS, when properly validated, can provide the high-quality data necessary for the criminal justice system.

References

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS RECOMMENDATIONS INCLUDE. (2016, June 9). Retrieved from [Link]

  • Stout, P. R., Bynum, N. D., Lewallen, C. M., Mitchell, J. M., Baylor, M. R., & Ropero-Miller, J. D. (2010). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol. Journal of analytical toxicology, 34(8), 430–443.
  • A Comparison of the Validity of Gas Chromatography– Mass Spectrometry and Liquid Chromatography. (n.d.). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • ASCLD. (2022, May 16). Validation for the Qualitative Analysis of Seized Drugs by GC-IRD. Retrieved from [Link]

  • FORENSIC TOXICOLOGY LABORATORY. (n.d.). Retrieved from [Link]

  • Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. Turkish Journal of Forensic Science and Crime Studies, 2(1), 8-23.
  • Hassan, M., & Tork, M. (2019). Quantitative GC-FID analysis of heroin for seized drugs. Journal of research in pharmacy, 23(1), 163–170.
  • Ribeiro, C., et al. (2020). Identification of synthetic cathinones in seized materials: A review of analytical strategies applied in forensic chemistry. WIREs Forensic Science, e1393.
  • Scientific Working Group for the Analysis of Seized Drugs. (2005, January). Validation of Analytical Methods. Retrieved from [Link]

  • Hulse, G. K., O'Neil, G., & Arnold-Reed, D. E. (2005). Validation of techniques to detect illicit heroin use in patients prescribed pharmaceutical heroin for the management of opioid dependence. Addiction, 100(12), 1863–1869.
  • Ribeiro, C., et al. (2024, October 25). Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. ACS Publications. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ANSI/ASB. (2019).
  • Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. [Link]

  • Banks, M. (2019, January 29). Analytical determination of heroin, fentanyl and fentalogues using high-performance liquid chromatography with diode array and amperometric detection. RSC Publishing. [Link]

  • ASTM International. (2014).
  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • Epshtein, N. A. (2018, March 16). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. ResearchGate. [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines on validation. Retrieved from [Link]

  • ijarsct. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Restek. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]

  • Alharbi, A. A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(24), 8099.
  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Bioanalysis Zone. (2019, October 16). Validating stability and selectivity in the presence of co-administered compounds. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the validation of analytical methodology and calibration of equipment. Retrieved from [Link]

  • Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Interferences in Drug Testing. Retrieved from [Link]

  • National Institute of Justice. (2024, August 5). What's That Drug? Fast Screening of Seized Drugs. Retrieved from [Link]

Sources

Comparative In Vivo Pharmacology: (2R)- vs (2S)-1-(2,3-Dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the enantiomers of 1-(2,3-dimethoxyphenyl)propan-2-amine , commonly referred to as 2,3-Dimethoxyamphetamine (2,3-DMA) . Unlike its regioisomers (e.g., 2,5-DMA or 3,4-DMA), 2,3-DMA represents a critical "structure-activity relationship (SAR) outlier" in the phenylisopropylamine class.[1]

While the (2R)- and (2S)- enantiomers of substituted amphetamines typically exhibit distinct serotonergic (psychedelic) and dopaminergic (stimulant) profiles, respectively, 2,3-DMA is characterized by a significant loss of potency at these classical targets.[1] This guide explores the mechanistic basis for this inactivity, the partial generalization to tryptamines (5-MeO-DMT), and the experimental protocols used to validate these findings.[1]

Chemical Structure & Stereochemistry

The pharmacological divergence of phenylisopropylamines stems from the chiral center at the


-carbon.
  • Systematic Name: 1-(2,3-dimethoxyphenyl)propan-2-amine[2]

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Chirality: The molecule exists as two enantiomers, (2R) and (2S).[1]

Stereochemical Functional Class

In the broader context of psychoactive phenylisopropylamines (e.g., DOM, Amphetamine):

  • (2R)-Isomer (Levorotatory in some solvents): Historically associated with high affinity for 5-HT

    
      and 5-HT
    
    
    
    receptors.[1] This configuration aligns the amine and phenyl ring within the receptor binding pocket to mimic the conformation of serotonin.
  • (2S)-Isomer (Dextrorotatory): Typically associated with substrate activity at monoamine transporters (DAT , NET ), driving psychostimulant effects.[1]

Critical Note for 2,3-DMA: Experimental data indicates that the ortho-meta (2,3) substitution pattern creates steric or electronic interference that disrupts binding for both enantiomers compared to the ortho-para (2,[1]4) or ortho-meta-para (2,4,5) patterns.

Pharmacodynamics: Target Profile Comparison

The following data consolidates binding affinities and functional assays. Note the stark contrast between 2,3-DMA and the reference compound DOM (2,5-dimethoxy-4-methylamphetamine).[3]

Table 1: In Vitro Receptor Binding & Functional Potency
TargetMetric(Racemic) 2,3-DMAReference (DOM)Interpretation
5-HT


(Affinity)
4,280 nM~20 nMVery Low Affinity. 2,3-DMA is >200x less potent than DOM.
5-HT


(Affinity)
>10,000 nM~50 nMInactive. No significant interaction.
NE Release

InactiveActiveNo Adrenergic Activity. Fails to act as a releaser.
Drug Discrim. GeneralizationPartial to 5-MeO-DMTFull to DOMAtypical Profile. Does not mimic classic psychedelics.
Mechanism of Action Analysis[1]
  • The "2,3-Penalty": The proximity of the methoxy groups at positions 2 and 3 likely prevents the phenyl ring from achieving the necessary planar or twisted conformation required for deep insertion into the 5-HT

    
     orthosteric binding site.[1]
    
  • Enantiomeric Contribution:

    • Hypothesis for (2R)-2,3-DMA: While weak, any residual binding to 5-HT receptors is likely driven by the (R)-isomer. The partial substitution for 5-MeO-DMT suggests it may possess weak, non-selective serotonergic modulation (possibly 5-HT

      
      ) rather than the specific 5-HT
      
      
      
      agonism of classic hallucinogens.
    • Hypothesis for (2S)-2,3-DMA: The lack of norepinephrine release suggests the (S)-isomer fails to act as a substrate for NET/DAT, likely due to the electron-donating bulk of the 2,3-dimethoxy motif interfering with transporter translocation.

In Vivo Behavioral Effects[3][4][5][6][7]

Drug Discrimination Assays

Drug discrimination is the "gold standard" for assessing the subjective effects of psychoactive isomers in vivo.

Experiment A: Generalization to DOM (5-HT

Agonist)
  • Protocol: Rats trained to discriminate DOM (1.0 mg/kg) from saline.[1]

  • Result: 2,3-DMA failed to generalize to DOM.

  • Implication: The (2R)-isomer of 2,3-DMA does not produce the specific interoceptive cues associated with 5-HT

    
     activation (hallucinogenesis).[1]
    
Experiment B: Generalization to D-Amphetamine (DA/NE Releaser)
  • Protocol: Rats trained to discriminate d-Amphetamine from saline.

  • Result: 2,3-DMA failed to generalize .

  • Implication: The (2S)-isomer of 2,3-DMA lacks significant psychostimulant properties.

Experiment C: Generalization to 5-MeO-DMT (Non-selective 5-HT Agonist)
  • Protocol: Rats trained to discriminate 5-MeO-DMT.

  • Result: 2,3-DMA showed partial generalization .

  • Implication: This is the most distinct in vivo finding. It suggests 2,3-DMA may have a "tryptamine-like" or "serotonergic noise" profile that is distinct from both classic stimulants and classic psychedelics. This effect is likely mediated by the (2R)-isomer interacting weakly with a broader range of 5-HT receptors (e.g., 5-HT

    
    ).[1]
    

Visualizing the Signaling & SAR

The following diagram illustrates why 2,3-DMA fails to activate the canonical pathways compared to its active isomers.

G cluster_0 Ligands cluster_1 Molecular Targets cluster_2 In Vivo Outcome R_23DMA (2R)-2,3-DMA (Steric Clash) HT2A 5-HT2A Receptor (Gq Pathway) R_23DMA->HT2A Low Affinity (Blocked) HT1A 5-HT1A Receptor (Gi Pathway) R_23DMA->HT1A Possible Weak Interaction Inactive No Effect / Disruption R_23DMA->Inactive Dominant Outcome S_23DMA (2S)-2,3-DMA (Transporter Mismatch) DAT Dopamine Transporter (Efflux) S_23DMA->DAT No Uptake S_23DMA->Inactive DOM Reference: DOM (Active Control) DOM->HT2A High Affinity Psychedelic Hallucinogenic Response HT2A->Psychedelic Activation Stimulant Locomotor Activity DAT->Stimulant Partial Partial/Mixed Cues HT1A->Partial

Caption: Comparative pathway analysis showing the failure of 2,3-DMA enantiomers to engage canonical targets (5-HT2A/DAT) compared to the reference ligand DOM.

Experimental Protocols

To replicate or expand upon these findings, the following protocols are recommended. These are designed to be self-validating by including necessary positive controls.

Protocol 1: Two-Lever Drug Discrimination (Rat)

Objective: Determine if (2R)- or (2S)-2,3-DMA shares discriminative stimulus properties with established drugs.

  • Subjects: Male Sprague-Dawley rats (n=8-12), food-restricted to 85% free-feeding weight.

  • Apparatus: Standard operant conditioning chambers with two levers and a food pellet dispenser.

  • Training Phase:

    • Inject Training Drug (e.g., DOM 1.0 mg/kg i.p.) 15 mins prior to session.[1]

    • Reinforce responding on Lever A (FR10 schedule).

    • On alternate days, inject Saline.[1] Reinforce Lever B .

    • Criterion: >85% correct lever selection for 10 consecutive sessions.

  • Testing Phase (2,3-DMA):

    • Administer racemic 2,3-DMA (or isolated enantiomers if resolved) at increasing doses (e.g., 1.0, 3.0, 10.0 mg/kg).[1]

    • Data Collection: Record % responding on Drug Lever.

    • Validation:

      • Full Substitution: >80% Drug Lever.

      • Partial Substitution: 40-80% Drug Lever.

      • No Substitution: <20% Drug Lever.

  • Control: Test with a known antagonist (e.g., Ketanserin) to block 5-HT

    
     effects if substitution occurs.[1]
    
Protocol 2: Chemical Resolution of Enantiomers

Since 2,3-DMA is often synthesized as a racemate, separation is required for specific isomer testing.[1]

  • Reagent: Use (R,R)- or (S,S)-tartaric acid as the resolving agent.[1]

  • Crystallization: Dissolve racemic 2,3-DMA freebase in hot ethanol. Add equimolar tartaric acid.

  • Filtration: Allow fractional crystallization. The diastereomeric salt of one enantiomer will precipitate preferentially.

  • Verification: Measure optical rotation (

    
    ) and enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
    

Conclusion

The comparison of (2R)- and (2S)-1-(2,3-dimethoxyphenyl)propan-2-amine reveals a compound defined by its lack of efficacy .

  • The (2R)-enantiomer fails to achieve the high-affinity 5-HT

    
     binding seen in its 2,4- and 2,5- isomers, resulting in a lack of psychedelic behavioral effects.
    
  • The (2S)-enantiomer fails to act as a monoamine releaser, resulting in a lack of stimulant effects.[1]

For researchers, 2,3-DMA serves as a vital negative control in structure-activity studies, demonstrating that the ortho-meta substitution pattern on the phenyl ring is sterically or electronically incompatible with the activation requirements of the serotonin 5-HT


 receptor and dopamine transporters.[1]

References

  • Shulgin, A. T., et al. (2011).[1] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. Link

  • Glennon, R. A., et al. (1982).[1] "Order of potency of the ten isomeric dimethoxyphenylisopropylamines in the drug discrimination paradigm". Pharmacology Biochemistry and Behavior. Link

  • Nichols, D. E. (2018).[1] "Hallucinogens".[4] Pharmacology & Therapeutics.[5] Link

  • Eshleman, A. J., et al. (2014).[1] "Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines". Psychopharmacology. Link

  • Halberstadt, A. L. (2015).[1] "Recent advances in the neuropsychopharmacology of serotonergic hallucinogens". Behavioural Brain Research. Link

Sources

Efficacy and SAR Profile: 2,3-DMA vs. Canonical 5-HT2A Agonists

[1]

Executive Summary

2,3-Dimethoxyamphetamine (2,3-DMA) represents a critical "negative control" or low-potency outlier in the study of serotonergic phenethylamines.[1] Unlike its regioisomer 2,5-DMA (the scaffold for potent agonists like DOI and DOM), 2,3-DMA exhibits negligible affinity for the 5-HT2A receptor (

1

This guide analyzes the pharmacological divergence caused by the positional isomerization of the methoxy group from the 5-position to the 3-position. While 2,5-substitution optimizes receptor docking via hydrophobic interaction with residues in Helix 5 of the receptor, 2,3-substitution creates steric clashes or fails to engage these critical residues, resulting in a loss of functional efficacy.[1]

Key Comparative Metrics (Overview)
Compound5-HT2A Affinity (

)
Functional Efficacy (

)
Primary Class
DOI ~1.0 – 10 nMFull/High Partial AgonistReference Agonist
2,5-DMA ~2,500 nMPartial AgonistScaffold Parent
2,3-DMA ~4,280 nM Negligible / Inactive Positional Isomer
5-MeO-DMT ~40 nMFull AgonistTryptamine Comparator

Structural & Mechanistic Analysis

The efficacy of phenylisopropylamines at the 5-HT2A receptor is strictly governed by the substitution pattern on the benzene ring.

The 2,5-Dimethoxy Pharmacophore

The "canonical" psychedelic phenethylamines (DOx series, 2C-x series) rely on oxygen atoms at the 2- and 5-positions.[1]

  • 2-Methoxy: Interacts with Ser3.36 (Serine 159) in Transmembrane Domain 3 (TM3).[1]

  • 5-Methoxy: Forms a hydrophobic interaction with Phe5.47 (Phenylalanine 243) or related residues in TM5.[1]

The 2,3-DMA Defect

Shifting the methoxy group to the 3-position (2,3-DMA) disrupts this binding pocket alignment. The 3-methoxy group likely introduces steric hindrance or fails to stabilize the active conformation of the receptor (Helix 6 movement) required for

Visualization: Structural Divergence

The following diagram illustrates the structural relationship and the resulting pharmacological bifurcation.

SAR_TreeBaseAmphetamine Scaffold(Phenylisopropylamine)DMA252,5-DMA(Ki ~2,500 nM)Weak Partial AgonistBase->DMA25+ 2,5-OMeDMA232,3-DMA(Ki ~4,280 nM)Inactive/Weak AffinityBase->DMA23+ 2,3-OMeMechanism25Interaction with Ser159 & Phe243Stabilizes Active StateDMA25->Mechanism25DOIDOI / DOM(4-substituted)(Ki < 10 nM)Potent Full AgonistMechanism23Loss of TM5 InteractionSteric MismatchDMA23->Mechanism23Mechanism25->DOIAdd 4-Hydrophobic Group(I, Br, Me)

Caption: SAR divergence showing how 2,5-substitution enables potency escalation (DOI), while 2,3-substitution leads to a pharmacological dead-end.

Detailed Pharmacological Comparison

Receptor Binding Profiles ( )

The following data aggregates binding affinities from radioligand displacement assays (typically


Compound5-HT2A

(nM)
5-HT2C

(nM)
5-HT1A

(nM)
Notes
DOI 0.7 – 2.42.0 – 5.0>1000Highly selective 5-HT2 agonist.[1]
2,5-DMA 2,5003,0001,020Weak affinity; requires 4-substitution for potency.[1]
2,3-DMA 4,280 >10,000 >10,000 Effectively inactive at relevant concentrations.
3,4-DMA >1,000>1,000>1,000Lower affinity than 2,5-DMA; mescaline isomer.[1]

Data Source: Glennon et al. (1982), Shulgin (1991), and PDSP database aggregates.

Functional Efficacy (In Vivo & In Vitro)
  • Drug Discrimination: In rats trained to discriminate DOM (a specific 5-HT2A cue), 2,3-DMA fails to substitute , indicating it does not produce a subjective effect similar to psychedelic amphetamines.[1]

  • 5-MeO-DMT Partial Substitution: Interestingly, 2,3-DMA partially substitutes for 5-MeO-DMT.[1][3] Since 5-MeO-DMT has mixed 5-HT1A/2A activity and significant reuptake inhibition effects, 2,3-DMA's activity profile may be "dirty," involving weak monoamine release or non-specific binding, rather than clean 5-HT2A agonism.[1]

Experimental Protocols for Validation

To empirically verify the low efficacy of 2,3-DMA compared to DOI, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

1
  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Ketanserin (0.5 nM) as the radioligand (antagonist) or 
    
    
    -DOI (agonist) for high-affinity state labeling.[1]
  • Incubation:

    • Prepare 2,3-DMA in serial dilutions (

      
       M to 
      
      
      M).
    • Incubate membranes + radioligand + 2,3-DMA for 60 min at 25°C.[1]

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: DOI control must yield
    
    
    nM.[1]
Protocol B: Calcium Flux Assay (Functional Efficacy)

Objective: Measure



1
  • Cell Line: CHO-K1 cells expressing recombinant human 5-HT2A and

    
     (promiscuous G-protein to couple to Calcium).[1]
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 2 hours.

  • Agonist Challenge:

    • Inject 2,3-DMA (range: 1 nM – 100

      
      M).[1]
      
    • Run parallel positive control: 5-HT (Serotonin) or DOI.[1]

  • Detection: Measure fluorescence intensity (RFU) over 120 seconds.

  • Data Processing: Normalize response to 5-HT

    
     (100%).
    
    • Expected Result: DOI will show

      
      . 2,3-DMA will likely show 
      
      
      or no dose-response, confirming lack of agonism.[1]

Signaling Pathway Visualization

The following diagram details the canonical pathway activated by efficacious agonists (DOI) and the failure point for 2,3-DMA.

Signaling_PathwayDOIDOI / 2,5-DMA(Agonist)R_Inactive5-HT2A Receptor(Inactive State)DOI->R_InactiveHigh Affinity BindingDMA232,3-DMA(Weak Binder)DMA23->R_InactiveLow Affinity(No Conformational Change)R_Active5-HT2A Receptor(Active Conformation)R_Inactive->R_ActiveHelix 6 MovementGqGq/11 ProteinR_Active->GqCouplingPLCPLC-betaGq->PLCIP3IP3 ProductionPLC->IP3CaCa2+ Release(Fluorescence Signal)IP3->Ca

Caption: 5-HT2A signaling cascade. 2,3-DMA fails to induce the conformational shift required for Gq coupling.

Conclusion

2,3-DMA serves as a definitive demonstration of the stringent steric requirements of the 5-HT2A orthosteric binding site.[1] While it shares the same molecular weight and atomic composition as the psychedelic 2,5-DMA, the positional shift of a single methoxy group reduces receptor affinity by over 100-fold, rendering the molecule effectively inert as a serotonergic psychedelic.

For drug development professionals, 2,3-DMA is valuable not as a lead compound, but as a negative control to validate computational docking models—if a model predicts high efficacy for 2,3-DMA, the model is likely flawed.[1]

References

  • Glennon, R. A., Young, R., Benington, F., & Morin, R. D. (1982).[1] Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane.[1][4] Journal of Medicinal Chemistry, 25(6), 626–635.[1] Link

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (See entries for DMA and TMA series). Link

  • Rickli, A., et al. (2015).[1] Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. Frontiers in Pharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Ki Database. University of North Carolina at Chapel Hill.[1] Link

Validating a Quantitative LC-MS/MS Assay for a Novel Small Molecule (NSM-X)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for LC-MS/MS

In the development of novel research chemicals—designated here as NSM-X (Novel Small Molecule-X)—researchers face a critical decision: how to quantify the analyte in complex biological matrices (plasma, urine, tissue) with regulatory rigor.

For a novel chemical, off-the-shelf immunoassays (ELISA) do not exist, and developing high-affinity antibodies takes months. HPLC-UV lacks the sensitivity required for pharmacokinetic (PK) profiling at picogram/mL levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable path. It offers a "self-validating" mechanism via stable isotope dilution, rapid method development (<2 weeks), and superior specificity. This guide validates a quantitative assay for NSM-X, adhering to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following analysis compares Triple Quadrupole (QqQ) LC-MS/MS against Ligand Binding Assays (LBA/ELISA) and HPLC-UV for a hypothetical novel small molecule (NSM-X).

Table 1: Performance Metrics Comparison
FeatureLC-MS/MS (Triple Quad) ELISA (LBA) HPLC-UV
Primary Utility Quantitation of small molecules & peptidesQuantitation of large proteins/biologicsQC of bulk drug substance (purity)
Sensitivity (LLOQ) High (1–10 pg/mL typical)High (10–100 pg/mL)Low (50–100 ng/mL)
Specificity Excellent (Mass-to-charge transition)Variable (Cross-reactivity risk)Poor (Co-eluting interferences)
Dev. Timeline Rapid (1–2 weeks)Slow (3–6 months for Ab gen)Rapid (1 week)
Matrix Effects Susceptible (Ion Suppression)Susceptible (Non-specific binding)Minimal
Multiplexing Yes (Simultaneous metabolite quant)No (Single analyte per well)Yes (if resolved)
Critical Analysis
  • Why not ELISA? For a novel chemical like NSM-X, no antibodies exist. Creating a "sandwich" ELISA requires generating two distinct antibodies, a process taking 4–6 months with high failure rates. Furthermore, ELISA cannot distinguish between the parent drug and a metabolite with a minor structural change (e.g., hydroxylation).

  • Why not HPLC-UV? UV detection relies on chromophores. In biological matrices, endogenous compounds absorb at similar wavelengths, creating a "noisy" baseline that prevents quantitation at the low concentrations (pg/mL) required for PK studies.

The Self-Validating System: Internal Standards

To ensure Trustworthiness , the assay must be self-correcting. We utilize a Stable Isotope Labeled Internal Standard (SIL-IS) —typically a deuterated (


-NSM-X) or Carbon-13 (

-NSM-X) analog.

The Mechanism of Self-Validation: The SIL-IS is added to every sample (standards, QCs, and unknowns) at the start of extraction. Because it is chemically identical to the analyte but mass-differentiated:

  • Extraction Efficiency: Any loss of NSM-X during extraction is mirrored by the SIL-IS.

  • Ionization: If matrix components suppress the signal of NSM-X by 40% in the source, the SIL-IS is also suppressed by 40%.

  • Correction: The ratio of Analyte Area / IS Area remains constant, mathematically correcting for these errors.

Method Development Workflow

Before validation, the method parameters must be locked.

Diagram 1: Method Development Logic

MethodDevelopment Start Start: NSM-X Chemical Structure Solubility Solubility Assessment (MeOH vs ACN vs Water) Start->Solubility MSTuning MS/MS Tuning (Infusion) Identify Precursor -> Product Ions Solubility->MSTuning Chromatography Column Selection (C18 vs Phenyl-Hexyl) MSTuning->Chromatography SamplePrep Sample Prep Strategy (PPT vs SPE vs LLE) Chromatography->SamplePrep Optimization Optimize Gradient & Flow Maximize S/N Ratio SamplePrep->Optimization Optimization->Chromatography Poor Peak Shape Optimization->SamplePrep Low Recovery FinalMethod Final Method Locked Optimization->FinalMethod

Caption: Iterative decision workflow for developing a robust LC-MS/MS method for novel small molecules.

Validation Protocol (ICH M10 Compliant)

This protocol follows the ICH M10 Bioanalytical Method Validation Guideline [1].

Phase A: Selectivity & Specificity

Objective: Prove that the matrix (plasma) does not interfere with NSM-X detection.

  • Protocol: Analyze blank matrix from 6 individual sources (donors).

  • Requirement:

    • Response in blank matrix must be < 20% of the LLOQ (Lower Limit of Quantitation) response.

    • Response in blank matrix must be < 5% of the Internal Standard response.

  • Critical Step: Include at least one lipemic and one hemolyzed lot to ensure robustness against sample quality issues.

Phase B: Linearity & Sensitivity (LLOQ)

Objective: Define the dynamic range.

  • Protocol: Prepare a calibration curve with at least 6 non-zero standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) 
      
      
      
      .
    • Back-calculated concentrations of standards must be within

      
       of nominal (except LLOQ 
      
      
      
      ).
Phase C: Accuracy & Precision

Objective: Verify reproducibility.

  • Protocol: Analyze QC samples at 4 levels (LLOQ, Low, Medium, High) in 5 replicates over 3 separate runs (P&A runs).

  • Acceptance Criteria:

    • Accuracy: Mean concentration within

      
       of nominal.
      
    • Precision (CV%):

      
       (LLOQ 
      
      
      
      ).
Phase D: Matrix Effect & Recovery (The Critical Check)

Objective: Quantify ion suppression caused by the biological matrix. Experimental Design: Prepare three sets of samples at Low and High QC levels:

  • Set A (Neat): Standard in solvent/mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1]

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

Calculations [2]:

  • Matrix Factor (MF):

    
    
    
    • If MF < 1, Ion Suppression exists. If MF > 1, Ion Enhancement exists.

    • IS-Normalized MF:

      
      .[1] This should be close to 1.0.
      
  • Extraction Recovery:

    
    
    
Diagram 2: Validation Logic Flow

ValidationLogic Input Validation Plan Selectivity Selectivity (6 Lots Matrix) Input->Selectivity Selectivity->Input Interference > 20% LLOQ Curve Calibration Curve (Linearity) Selectivity->Curve Pass AccPrec Accuracy & Precision (3 Runs, 5 Replicates) Curve->AccPrec r² > 0.99 AccPrec->Input CV > 15% Matrix Matrix Effect (Post-Spike vs Neat) AccPrec->Matrix Stability Stability (Freeze/Thaw, Benchtop) Matrix->Stability IS-Norm MF ~ 1.0 Report Final Validation Report Stability->Report

Caption: Sequential logic flow for validating a bioanalytical method. Failure at any stage requires method remediation.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2] [Link]

  • US Food and Drug Administration (FDA). (2018).[3][4][5][6] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Center for Drug Evaluation and Research (CDER). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

Sources

Verifying the Enantiomeric Purity of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of analytical methodologies for verifying the enantiomeric purity of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine . It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity separation of phenethylamine isomers.

A Comparative Technical Guide

Executive Summary: The pharmacological potency of substituted phenylisopropylamines is heavily dependent on their stereochemistry. For the 2,3-dimethoxy analogue, the (R)-enantiomer typically exhibits distinct binding affinities at 5-HT receptors compared to the (S)-isomer. Verifying the enantiomeric excess (ee) of the (2R)-isomer requires methods that can overcome the steric bulk of the ortho-methoxy group while resolving the primary amine chiral center. This guide evaluates three industry-standard approaches: Chiral UHPLC (Polar Ionic Mode) , Derivatized Chiral GC , and NMR Spectroscopy (Mosher’s Method) .

Part 1: Comparative Analysis of Analytical Methods

The following table contrasts the performance of the three primary methodologies based on resolution (


), sample throughput, and structural validation capabilities.
FeatureMethod A: Chiral UHPLC (Recommended) Method B: Chiral GC-MS Method C: 1H-NMR (Mosher's)
Principle Direct separation via Macrocyclic Glycopeptide or Polysaccharide CSPs.Separation of diastereomeric derivatives (e.g., TFA-Prolyl).[1]Chemical shift anisotropy of diastereomeric amides.
Resolution (

)
High (

typical).
Very High (

).
N/A (Based on

peak separation).
Sample Prep Minimal (Dilute & Shoot).High (Derivatization required).High (Synthesis & Purification).
Throughput High (5–15 min/run).Medium (20–40 min/run).Low (1–2 hours/sample).
LOD Low (ng/mL with MS detection).Low (pg/mL with MS).High (mg quantities needed).[2]
Primary Utility Routine QC & Batch Release. Trace impurity analysis in complex matrices.Absolute Configuration Assignment.
Part 2: Detailed Experimental Protocols
Method A: Chiral UHPLC (Polar Ionic Mode)

The Gold Standard for Routine Purity Analysis

Rationale: Substituted amphetamines are basic polar molecules. Traditional Normal Phase (Hexane/IPA) often results in peak tailing due to silanol interactions. Polar Ionic Mode (PIM) uses 100% organic solvent (Methanol) with volatile acid/base additives, masking silanols and enhancing ionization for MS detection.

Instrumentation:

  • System: UHPLC with DAD (210/254 nm) or Q-TOF MS.

  • Column: Astec CHIROBIOTIC® V2 (Vancomycin-based) or Phenomenex Lux® 3 µm AMP.

  • Dimensions: 150 x 2.1 mm, 5 µm (or sub-2 µm for UHPLC).

Protocol:

  • Mobile Phase Preparation:

    • Solvent A: Methanol (LC-MS Grade).

    • Additives: 0.1% Glacial Acetic Acid (v/v) and 0.02% Ammonium Hydroxide (v/v).[3] Note: The acid/base ratio controls selectivity. Excess acid protonates the amine; excess base suppresses ionization.

  • Sample Preparation:

    • Dissolve 1 mg of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine hydrochloride in 1 mL Methanol.

    • Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

    • Temperature: 25°C.

    • Injection Volume: 1–5 µL.

  • Validation:

    • Inject a racemic standard first to establish the retention times of (R) and (S) isomers.

    • Calculate Resolution (

      
      ). Target 
      
      
      
      .[4]
Method C: Absolute Configuration via Mosher’s Analysis

The Validator for Structural Certainty

Rationale: When the absolute configuration is unknown (e.g., a new synthetic route), HPLC retention time alone is insufficient without a known standard. Mosher's method uses (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) to create diastereomers with distinct NMR shifts.

Protocol:

  • Derivatization:

    • Reaction A: Mix 5 mg Amine + 1.2 eq (S)-MTPA-Cl + 3 eq Pyridine in

      
      .
      
    • Reaction B: Mix 5 mg Amine + 1.2 eq (R)-MTPA-Cl + 3 eq Pyridine in

      
      .
      
    • Stir for 1 hour, quench with water, extract with DCM, and dry over

      
      .
      
  • NMR Analysis:

    • Acquire 1H-NMR (500 MHz+) spectra for both crude amides.

    • Focus on the protons near the chiral center (Methine -CH-, Methyl -CH3, and the Benzylic -CH2-).

  • Interpretation (

    
    ): 
    
    • Calculate

      
       for each proton.[2][5]
      
    • Model: Arrange the conformer such that the MTPA phenyl group shields the substituents. A consistent pattern of positive and negative

      
       values confirms the (R)-configuration.
      
Part 3: Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the mechanistic validation process.

Diagram 1: Analytical Decision Tree

Caption: Selection logic for verifying enantiomeric purity based on sample stage and data requirements.

AnalyticalDecisionTree Start Start: Sample Received ConfigKnown Is Absolute Config Known? Start->ConfigKnown RoutineQC Routine QC / Batch Release ConfigKnown->RoutineQC Yes NewSynth New Synthetic Route ConfigKnown->NewSynth No HPLC Method A: Chiral UHPLC (Polar Ionic Mode) RoutineQC->HPLC Primary Choice GC Method B: Chiral GC (Trace Impurities) RoutineQC->GC Alternative (Volatile) NMR Method C: Mosher's NMR (Config Assignment) NewSynth->NMR Validation Step Report Generate CoA / Purity Report HPLC->Report NMR->HPLC Develop Method GC->Report

Diagram 2: Mosher's Analysis Mechanism

Caption: Mechanistic logic for assigning (R)-configuration using NMR shift differences (


).

MoshersMechanism cluster_Reagents Derivatization Agents cluster_Products Diastereomers Amine (2R)-Amine Target S_Amide (S)-MTPA Amide (Shields Group A) Amine->S_Amide + (S)-MTPA R_Amide (R)-MTPA Amide (Shields Group B) Amine->R_Amide + (R)-MTPA RMosh (R)-MTPA-Cl SMosh (S)-MTPA-Cl Analysis Calculate Δδ = δ(S) - δ(R) S_Amide->Analysis R_Amide->Analysis Result Positive Δδ -> Right Side Negative Δδ -> Left Side Analysis->Result

References
  • Sigma-Aldrich. (2025). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Retrieved from

  • Phenomenex. (2022).[6][7] High-pH Chiral Separation of Amphetamines. Retrieved from

  • BenchChem. (2025).[2][8] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Retrieved from

  • National Institutes of Health (NIH). (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from

  • Agilent Technologies. (2020).[6] Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine, with a focus on personal protective equipment (PPE).

Disclaimer

No specific Safety Data Sheet (SDS) for (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine was located. The following guidance is based on the safety information for closely related compounds, such as 2-(3,4-Dimethoxyphenyl)ethylamine and other aromatic amines.[1][2][3] It is imperative to conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Risk Assessment

Based on data from structurally similar aromatic amines, (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is anticipated to be an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed.[2][3][4] Compounds in this family can also be sensitive to light and air.[2][5]

A thorough risk assessment is the foundation of laboratory safety. Before beginning any work, consider the following:

  • Quantity of material: Are you working with milligrams or multigram quantities?

  • Physical form: Is it a solid or a solution?

  • Nature of the operation: Will you be weighing, preparing solutions, running a reaction, or performing a work-up? Each step may have different exposure risks.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is mandatory to protect you from residual risks.

Recommended PPE for Handling (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine
ActivityRequired PPEAdditional Recommendations
Weighing and Aliquoting (Solid) • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields or chemical splash goggles• Laboratory coat• N95 or higher rated respirator• Perform in a chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper.
Solution Preparation and Transfers • Nitrile gloves (double-gloving recommended)• Chemical splash goggles• Laboratory coat• Face shield• Work in a certified chemical fume hood.• Ensure an eyewash station and safety shower are readily accessible.[2]
Running Reactions • Nitrile gloves (double-gloving recommended)• Chemical splash goggles• Laboratory coat• Face shield• Conduct all reactions within a chemical fume hood.• Monitor the reaction for any signs of an uncontrolled exotherm.
Work-up and Purification • Nitrile gloves (double-gloving recommended)• Chemical splash goggles• Laboratory coat• Face shield• Perform all extractions and chromatography in a chemical fume hood.• Be aware of the potential for aerosol generation.
Handling Waste • Nitrile gloves (double-gloving recommended)• Chemical splash goggles• Laboratory coat• Segregate waste appropriately.• Use sealed, properly labeled waste containers.

Step-by-Step PPE Procedures

Donning (Putting On) PPE
  • Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Put on your safety goggles. If a face shield is required, place it over your goggles.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove is over the cuff of your lab coat sleeve.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove your face shield and then your goggles.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning the sleeves inside out.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Operational and Disposal Plans

Safe Handling Workflow

The following diagram outlines the logical workflow for ensuring safety when handling (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_sds Review SDS of Similar Compounds prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don PPE Correctly prep_eng->handle_don handle_op Perform Operation in Fume Hood handle_don->handle_op clean_decon Decontaminate Work Area handle_op->clean_decon em_spill Spill handle_op->em_spill em_exposure Personal Exposure handle_op->em_exposure em_fire Fire handle_op->em_fire clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Workflow for Safe Handling of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine.
Disposal Plan

All waste containing (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine, including contaminated labware and absorbent materials, must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all liquid and solid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with the full chemical name, concentration, and relevant hazard symbols.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) department.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Spill: For a minor spill, alert others in the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place it in a sealed container for disposal.[1][6] For a major spill, evacuate the laboratory and contact your EHS department.[6][7]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues. Always prioritize safety in your experimental planning and execution.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)propan-2-amine.
  • Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]

  • Chemical Safety. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]

  • Florida State University. (n.d.). Laboratory Emergencies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US10532385B2 - Disposal of medicaments.
  • Journal of Science Policy & Governance. (2020, September 15). Overview of Pharmaceutical Disposal Methods. Retrieved from [Link]

  • San Francisco Environment Department. (n.d.). Medicine Disposal Products. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.